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Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Documentation Hub

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  • Product: Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • CAS: 1865558-56-0

Core Science & Biosynthesis

Foundational

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: A Comprehensive Technical Guide on Synthesis, Bioisosteric Applications, and Workflows

Executive Summary Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1527519-59-0 for the 1S,4S enantiomer) is a conformationally restricted, bridged bicyclic building block of high value in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1527519-59-0 for the 1S,4S enantiomer) is a conformationally restricted, bridged bicyclic building block of high value in modern medicinal chemistry. Structurally, it consists of a 2-oxa-5-azabicyclo[2.2.1]heptane core—a rigidified analog of morpholine—where the secondary amine is protected by a carboxybenzyl (Cbz) group[1]. This specific protection strategy is critical for enabling complex, multi-step synthetic sequences, allowing researchers to utilize the scaffold as a bioisostere to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Structural and Bioisosteric Rationale

Morpholine is a ubiquitous structural motif used to tune lipophilicity and aqueous solubility in drug design. However, its planar-like nature and susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes at the α-carbons present significant liabilities.

Replacing morpholine with the 2-oxa-5-azabicyclo[2.2.1]heptane core introduces an ethylene bridge that locks the ring into a rigid, boat-like conformation[1]. This architectural shift provides several distinct advantages:

  • Increased Fsp3​ : The fraction of sp3 -hybridized carbons is maximized, a metric strongly correlated with higher clinical success rates due to reduced promiscuity and improved solubility.

  • Metabolic Stability: The rigid bridge sterically shields the α-carbons adjacent to the heteroatoms, dramatically reducing the rate of oxidative metabolism.

  • Novel 3D Vector Projection: The bridged system projects substituents into unique three-dimensional vectors, improving target engagement in complex binding pockets. This scaffold has been successfully utilized in the development of highly potent mTORC1/2 inhibitors like PQR620[2], Ebola virus (EBOV) entry inhibitors targeting the EBOV-GP toremifene binding site[3], and backbone-constrained γ -amino acid analogues acting as bioisosteres for drugs like baclofen[4].

Synthetic Methodology: The Self-Validating Protocol

The synthesis of the (1S,4S) enantiomer is highly efficient, starting from the inexpensive and commercially available chiral pool precursor, trans-4-hydroxy-L-proline[1]. The choice of the Cbz protecting group is a deliberate strategic decision. Unlike Boc or Benzoyl groups, the Cbz group withstands the strongly basic conditions required for the critical intramolecular etherification step, yet it can be cleaved later under mild, neutral hydrogenolysis conditions that preserve the strained bicyclic ether linkage[1].

SynthWorkflow A trans-4-Hydroxy-L-proline (Starting Material) B N-Cbz Protection (CbzCl, Base) A->B C Esterification (MeOH, H+) B->C D Reduction (NaBH4) C->D E Tosylation (TsCl, Pyridine) D->E F Cyclization (NaOMe, Heat) E->F G Benzyl 2-oxa-5-azabicyclo [2.2.1]heptane-5-carboxylate F->G

Caption: Workflow for the 6-step synthesis of the Cbz-protected bicyclic core from trans-4-hydroxy-L-proline.

Experimental Protocols

Intramolecular Cyclization (Etherification)

This step forms the bridged bicyclic core from N-Cbz-trans-4-hydroxy-L-prolinol O-tosylate.

  • Preparation: Dissolve N-Cbz-trans-4-hydroxy-L-prolinol O-tosylate (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration.

  • Base Addition: Add sodium methoxide (NaOMe, 1.5 equiv) in one portion under an inert argon atmosphere.

    • Causality: The strong base deprotonates the secondary hydroxyl at C4, generating a highly nucleophilic alkoxide required for the SN​2 attack.

  • Heating: Reflux the mixture (approx. 65 °C) for 4 hours.

    • Causality: Thermal energy is required to overcome the steric strain of forming the bridged [2.2.1] system. The rigid pyrrolidine ring restricts conformational freedom, pre-organizing the alkoxide and the primary tosylate for an efficient intramolecular displacement that retains the C4 stereocenter, yielding the (1S,4S) configuration[1].

  • Quenching & Extraction: Cool to room temperature, concentrate in vacuo, and quench with saturated aqueous Na2​CO3​ . Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure Cbz-protected bicyclic product (typically 70-80% yield)[1].

Orthogonal Deprotection (Hydrogenolysis)
  • Preparation: Dissolve Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a continuous nitrogen sweep.

    • Causality: Nitrogen purging prevents the spontaneous ignition of the solvent vapors by the highly active, potentially pyrophoric palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

    • Causality: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond of the Cbz group, releasing CO2​ and toluene as benign byproducts. This neutral condition leaves the sensitive, strained ether bridge completely intact[1].

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite prevents the fine, microscopic catalyst particles from passing through standard filter paper, ensuring a metal-free secondary amine product.

  • Isolation: Concentrate the filtrate in vacuo to afford the free amine, 2-oxa-5-azabicyclo[2.2.1]heptane, ready for subsequent coupling reactions.

Quantitative Data Presentation

The following table summarizes the physicochemical divergence between standard morpholine and the bridged 2-oxa-5-azabicyclo[2.2.1]heptane core, highlighting the advantages of the bioisosteric replacement.

Physicochemical PropertyMorpholine Core2-oxa-5-azabicyclo[2.2.1]heptane CoreImpact on Drug Design
Molecular Weight 87.12 g/mol 99.13 g/mol Minimal size penalty for bridging.
Fsp3​ (Fraction sp3 ) 1.00 (Planar-like chair)1.00 (Rigid 3D boat)Enhanced 3D character reduces off-target binding.
Topological Polar Surface Area 21.3 Ų21.3 ŲMaintains identical hydrogen-bonding potential.
Metabolic Liability High (α-carbon oxidation)Low (Steric shielding by bridge)Prolongs half-life ( t1/2​ ) and reduces clearance.
Lipophilicity Contribution HydrophilicModerately LipophilicThe hydrocarbon bridge slightly increases LogP, aiding membrane permeability.

Pharmacological Advantages Visualization

Bioisostere M Morpholine Core (Planar, High CYP450 Liability) B Bridged Morpholine Core (2-oxa-5-azabicyclo[2.2.1]heptane) M->B Bioisosteric Replacement P1 Increased Fsp3 Fraction B->P1 P2 Enhanced Metabolic Stability B->P2 P3 Altered Target Kinematics (e.g., mTOR, EBOV-GP) B->P3

Caption: Pharmacological advantages of replacing morpholine with a bridged bicyclic system.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.
  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)
  • Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses Journal of Medicinal Chemistry - ACS Publications URL
  • 2-Oxa-5-azabicyclo[2.2.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: A Structural and Analytical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (Chemical Formula: C₁₃H₁₅NO₃; MW: 233.26 g/mol ) is a highly rigid, bridged bicyclic building block frequently utilized in modern medicinal chemistry. Serving as a conformationally restricted bioisostere of morpholine, this scaffold has been instrumental in the development of highly selective kinase inhibitors, including JAK1/2/3 inhibitors[1] and PRMT5 inhibitors[2].

Because the molecule features a carboxybenzyl (Cbz) protecting group attached to a secondary amine within a strained bicyclic framework, its spectroscopic characterization is non-trivial. The partial double-bond character of the carbamate C–N bond induces distinct rotameric states at ambient temperatures, complicating Nuclear Magnetic Resonance (NMR) interpretation[3]. This whitepaper provides an authoritative, in-depth analysis of the NMR, FT-IR, and LC-MS/MS data for this compound, detailing the causality behind the observed phenomena and providing self-validating experimental protocols for rigorous structural confirmation.

Structural Dynamics & The Rotameric Effect

The core of the molecule is the 2-oxa-5-azabicyclo[2.2.1]heptane system. The [2.2.1] architecture forces the molecule into a rigid "boat-like" conformation, rendering the methylene protons on the C3, C6, and C7 bridges highly diastereotopic.

However, the most dominant spectroscopic feature arises from the N-Cbz group. The resonance delocalization between the carbamate nitrogen lone pair and the carbonyl oxygen creates a partial double bond ( C−N bond order > 1). This restricts free rotation around the N−C(O) axis. On the NMR timescale at 25 °C, this restricted rotation results in two distinct conformational isomers (rotamers)—typically in a 1.2:1 to 2:1 ratio depending on the solvent dielectric constant[4]. Consequently, nearly all resonances in the ¹H and ¹³C NMR spectra appear as broadened singlets or duplicated sets of peaks.

MedChem Core Benzyl 2-oxa-5-azabicyclo [2.2.1]heptane-5-carboxylate Deprotect Catalytic Hydrogenation (Pd/C, H2) Core->Deprotect Amine Free Secondary Amine (Nucleophilic Core) Deprotect->Amine JAK JAK1/2/3 Inhibitors (Immunology) Amine->JAK SNAr / Cross-Coupling PRMT5 PRMT5 Inhibitors (Oncology) Amine->PRMT5 SNAr / Cross-Coupling

Synthetic utility of the bicyclic scaffold in kinase inhibitor development.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Assignments (CDCl₃, 400 MHz)

The ¹H NMR spectrum is characterized by the downfield aromatic protons of the benzyl group and the complex, overlapping multiplets of the bicyclic core. Due to the rigid geometry, geminal coupling ( 2J≈10−12 Hz) between the diastereotopic endo and exo protons is prominent, though often obscured by rotameric line broadening.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
7.28 – 7.42m5HPhenyl (Ar-H)Unaffected by rotamers due to distance from the carbamate center.
5.08 – 5.22m2HBenzyl -CH₂-Appears as an AB quartet or two broad singlets due to rotameric environments.
4.45 – 4.65m1HC1-H (Bridgehead)Deshielded by the adjacent ether oxygen. Duplicated due to rotamers.
4.25 – 4.45m1HC4-H (Bridgehead)Deshielded by the adjacent carbamate nitrogen.
3.65 – 3.95m2HC3-H₂Diastereotopic protons adjacent to oxygen. Complex multiplet.
3.30 – 3.60m2HC6-H₂Diastereotopic protons adjacent to nitrogen.
1.75 – 2.05m2HC7-H₂ (Bridge)Apical/basal bridge protons. Exhibits strong geminal coupling.
¹³C NMR Assignments (CDCl₃, 100 MHz)

In the ¹³C spectrum, the rotameric effect is starkly visible. Nearly every carbon in the bicyclic core, as well as the benzyl methylene and carbamate carbonyl, resolves into a pair of peaks.

Chemical Shift (δ, ppm)AssignmentCausality / Structural Note
154.5, 155.2C=O (Carbamate)Major and minor rotamer signals of the highly deshielded carbonyl.
136.5, 136.8Ar-C (ipso)Benzyl attachment point.
127.8 – 128.6Ar-C (o, m, p)Overlapping aromatic carbons.
67.2, 67.5Benzyl -CH₂-Deshielded by the adjacent oxygen.
78.1, 78.8C1 (CH-O)Bridgehead carbon heavily deshielded by the ether oxygen.
70.4, 71.1C3 (CH₂-O)Methylene carbon adjacent to oxygen.
58.2, 58.9C4 (CH-N)Bridgehead carbon adjacent to nitrogen.
50.1, 50.8C6 (CH₂-N)Methylene carbon adjacent to nitrogen.
36.2, 37.0C7 (CH₂ bridge)Most shielded carbon in the bicyclic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups without the complications of the NMR timescale. The rigid bicyclic framework and the carbamate group yield a highly characteristic vibrational fingerprint.

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
3035WeakAr C–H stretchConfirms the presence of the benzyl aromatic ring.
2950, 2875MediumAliphatic C–H stretchRepresents the strained bicyclic C–H bonds.
1705StrongC=O stretchCritical diagnostic peak: Confirms the carbamate carbonyl.
1420MediumC–N stretchConfirms the amide/carbamate nitrogen bond.
1110StrongC–O–C asym. stretchCritical diagnostic peak: Confirms the intact ether bridge.
698, 735StrongAr C–H out-of-planeCharacteristic "oop" bending for a monosubstituted benzene ring.

Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode readily ionizes the molecule via protonation of the carbamate carbonyl or the ether oxygen, yielding a pseudo-molecular ion [M+H]+ at m/z 234.1[1]. Sodium adducts ( [M+Na]+ at m/z 256.1) are also highly prevalent due to the strong ion-dipole interactions afforded by the Cbz group.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, self-validating fragmentation cascade:

  • Benzyl Cleavage: The weakest bond is the O−CH2​Ph linkage. Cleavage yields the highly stable tropylium cation (m/z 91.1).

  • Decarboxylation: The remaining fragment (m/z 142.1) rapidly loses CO2​ (44 Da) to yield the naked 2-oxa-5-azabicyclo[2.2.1]heptane core (m/z 98.1).

MS_Frag M [M+H]+ m/z 234.1 F1 Tropylium Ion m/z 91.1 M->F1 Benzyl Cleavage F2 [M+H - C7H8]+ m/z 142.1 M->F2 - Benzyl radical F3 Core Fragment m/z 98.1 F2->F3 - CO2

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific internal controls (e.g., thermal reversibility in NMR), researchers can definitively distinguish between true structural dynamics (rotamers) and sample impurities.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Causality: Standard NMR at 25 °C yields broadened peaks that can mimic poor shimming or impurities. Heating the sample increases the kinetic energy, overcoming the rotational energy barrier of the N−C(O) partial double bond. As rotation becomes faster than the NMR timescale, the duplicated peaks coalesce into sharp, time-averaged singlets, proving the purity of the compound.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Causality for solvent choice: DMSO- d6​ has a high boiling point (189 °C), allowing safe heating up to 100 °C, unlike CDCl₃ which boils at 61 °C.

  • Ambient Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25 °C. Note the duplicated peak sets for the bridgehead protons.

  • Thermal Gradient: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Observation: Re-acquire the ¹H spectrum at each temperature. Observe the broadening, merging, and eventual sharpening of the duplicated peaks into single resonances (typically achieved around 80–90 °C).

  • Validation (Cool-down): Return the probe to 25 °C and acquire a final spectrum. The reappearance of the original rotameric peaks validates that the changes were dynamic and not due to thermal degradation.

VT_NMR A 1. Prepare Sample (DMSO-d6, 15 mg/mL) B 2. Acquire Ambient NMR (25 °C) A->B C 3. Observe Rotamer Broadening (Duplicated Peaks) B->C D 4. Increase Temperature (Stepwise to 90 °C) C->D E 5. Acquire High-Temp NMR (Coalescence Achieved) D->E

Step-by-step Variable Temperature NMR workflow to resolve Cbz rotamers.
Protocol 2: High-Resolution LC-MS/MS Analysis

Causality: A gradient elution is required because the lipophilic benzyl group and the polar bicyclic core create competing solubility dynamics.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source to facilitate [M+H]+ ionization.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Set the precursor isolation window to m/z 234.1. Apply a normalized collision energy (NCE) sweep of 15–35 eV to capture both the initial benzyl cleavage (m/z 91.1) and the subsequent decarboxylation (m/z 98.1).

Protocol 3: ATR-FTIR Acquisition

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a massive broad peak at ~3300 cm⁻¹ and ~1640 cm⁻¹, which can artificially obscure the critical carbamate C=O stretch at 1705 cm⁻¹.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1–2 mg of the neat liquid/oil directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.

  • Validation: Ensure the baseline is flat. A sharp peak at 1705 cm⁻¹ combined with the absence of a broad O-H stretch (>3200 cm⁻¹) validates the anhydrous purity of the Cbz-protected core.

References

  • US8809359B2 - Phenyl amino pyrimidine bicyclic compounds and uses thereof. Google Patents. (Describes the synthesis and LC-MS characterization of the (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate scaffold for JAK inhibitors). URL:[1]

  • EP 31890 - AMINOINDANE-, AMINOTETRAHYDRONAPHTHALENE- AND AMINOBENZOCYCLOBUTANE-DERIVED PRMT5-INHIBITORS. European Patent Office. (Details the integration of the 2-oxa-5-azabicyclo[2.2.1]heptane core into PRMT5 inhibitors for oncology). URL:[2]

  • Accelerating fragment-based library generation by coupling high-performance photoreactors with benchtop NMR. Beilstein Journal of Organic Chemistry. (Provides ¹H and ¹³C NMR structural data and rotameric analysis for related 2-oxa-5-azabicyclo[2.2.1]heptane derivatives). URL:[Link][4]

  • Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134. ACS Publications. (Highlights the synthetic utility and NMR rotameric ratios of the 2-oxa-5-azabicyclo[2.2.1]heptane core during process scale-up). URL:[Link][3]

Sources

Foundational

The Biological Activity and Medicinal Chemistry of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: A Technical Guide

Executive Summary The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in drug discovery has driven the evolution of heterocyclic scaffolds. Among these, 2-oxa-5-azabicyclo[2.2.1]heptane has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in drug discovery has driven the evolution of heterocyclic scaffolds. Among these, 2-oxa-5-azabicyclo[2.2.1]heptane has emerged as a privileged, conformationally constrained isostere of morpholine[1]. By introducing a single carbon bridge to the morpholine ring, medicinal chemists can significantly restrict the conformational flexibility of the molecule. This structural rigidity minimizes the entropic penalty upon receptor binding, while the altered 3D vector projection of the heteroatoms enhances target specificity. Furthermore, the bridged architecture increases lipophilicity compared to standard morpholine, directly improving membrane permeability and oral bioavailability[2].

This technical whitepaper explores the biological activity of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, focusing on their roles as γ-aminobutyric acid type B (GABA-B) receptor modulators, critical components in targeted protein degraders (PROTACs) for Interleukin-1 receptor-associated kinase 4 (IRAK4), and kinase inhibitors in oncology.

Target Modalities and Mechanistic Pathways

GABA-B Receptor Modulation: Constrained Baclofen Analogues

The GABA-B receptor is a critical G-protein-coupled receptor (GPCR) targeted for muscle spasticity and neurological disorders. Baclofen, a highly flexible γ-amino acid, is the only FDA-approved GABA-B agonist, but it suffers from poor blood-brain barrier penetration and a narrow therapeutic window[3][4].

By embedding the γ-amino butyric acid framework into the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers have synthesized backbone-constrained analogues of baclofen and pregabalin[2]. Specifically, derivatives substituted at the C-3 position with an acetic acid moiety and a p-chlorophenyl group act as rigidified baclofen mimics[5].

Causality in Binding: In silico docking against the GABA-B receptor (PDB: 4MS4) reveals why this rigidification is biologically active. The carboxyl unit of the constrained analogue engages in vital hydrogen bonding with Ser130 and Ser153. Simultaneously, the bridged nitrogen atom maintains critical electrostatic interactions with Glu349, Trp65, and Trp278[5]. The ether oxygen of the bicyclic core provides an additional hydrogen bond with Ser153, an interaction impossible with acyclic baclofen, thereby anchoring the ligand more securely in the orthosteric site[5].

G Chiron 4R-hydroxy-L-proline (Chiral Pool) Scaffold 2-oxa-5-azabicyclo[2.2.1]heptane Core Synthesis Chiron->Scaffold Derivatization C-3 Substitution (Acetic Acid / p-Chlorophenyl) Scaffold->Derivatization Docking In Silico Docking (GABA-B PDB: 4MS4) Derivatization->Docking Validation In Vitro Functional Assay Docking->Validation

Fig 1. Workflow for synthesizing and validating constrained GABA-B analogues.
IRAK4 Targeted Protein Degradation (KT-474)

Beyond orthosteric agonism, the 2-oxa-5-azabicyclo[2.2.1]heptane motif is highly valuable in the design of heterobifunctional degraders (PROTACs). IRAK4 is a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for autoimmune diseases like hidradenitis suppurativa and atopic dermatitis[6].

In the development of KT-474 , a first-in-class orally bioavailable IRAK4 degrader, the 2-oxa-5-azabicyclo[2.2.1]heptane moiety is utilized as a critical structural element of the IRAK4-binding ligand[6][7].

Causality in Binding: The bridged morpholine provides an optimal exit vector for the linker connecting to the Cereblon (CRBN) E3 ligase ligand. The amino group appended to the piperidine/bridged system directly interacts with the Asp329 and Ala315 residues in the kinase domain of IRAK4[6]. The rigidity of the bicyclic system prevents the linker from collapsing onto the target protein, facilitating the formation of a stable ternary complex (IRAK4–PROTAC–CRBN), which is an absolute prerequisite for efficient polyubiquitination and subsequent proteasomal degradation[6].

G TLR TLR/IL-1R Activation Myddosome Myddosome Complex Formation TLR->Myddosome IRAK4 IRAK4 Recruitment Myddosome->IRAK4 PROTAC KT-474 (PROTAC) Binding (Bridged Morpholine Ligand) IRAK4->PROTAC E3 CRBN E3 Ligase Recruitment PROTAC->E3 Ub Polyubiquitination E3->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Fig 2. Mechanism of IRAK4 targeted protein degradation by KT-474.
TAK1 Kinase Inhibition in Oncology

In oncology, 2-oxa-5-azabicyclo[2.2.1]heptane is utilized to optimize the pharmacokinetic properties of kinase inhibitors. For example, in the discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors for multiple myeloma, substituting standard morpholine with 2-oxa-5-azabicyclo[2.2.1]heptane alters the electron-withdrawing capability and polarity of the molecule[8]. This fine-tunes the compound's metabolic stability against enzymatic degradation while maintaining deep binding within the kinase hinge region[8].

Quantitative Data Summary

The following table summarizes the biological targets, specific derivatives, and the mechanistic interactions of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold across different therapeutic areas.

Derivative / CompoundPrimary TargetTherapeutic AreaBiological EffectKey Binding Interactions
Constrained Baclofen Analogue (Compound F) GABA-B ReceptorNeurology (Spasticity)Orthosteric AgonismH-bonds: Ser130, Ser153; Electrostatic: Glu349, Trp65, Trp278[5]
KT-474 IRAK4 / CRBNAutoimmune DiseasesTargeted Protein DegradationKinase Domain: Asp329, Ala315; Ternary complex formation[6]
Imidazo[1,2-b]pyridazine derivative TAK1 KinaseOncology (Multiple Myeloma)Kinase Inhibition / ApoptosisHinge region binding; enhanced metabolic stability[8]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and the biological evaluation of its derivatives.

Protocol 1: Six-Step Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

Objective: Synthesize the enantiomerically pure bridged morpholine core from a commercially available chiral pool precursor.

Scientific Causality: Early syntheses (e.g., Portoghese, 1971) utilized N-benzoyl protection, requiring harsh, tedious deprotection steps that often compromised the yield of the fragile bicyclic ether[1]. This modernized protocol utilizes benzyloxycarbonyl (Cbz) protection, allowing for mild catalytic hydrogenation during the final deprotection step, boosting overall yield to ~70%[1].

  • Protection: React trans-4-hydroxy-L-proline with benzyl chloroformate (Cbz-Cl) in aqueous NaOH/THF at 0°C to afford N-Cbz-trans-4-hydroxy-L-proline.

  • Esterification: Convert the carboxylic acid to a methyl ester using methyl iodide and K₂CO₃ in DMF (avoiding highly toxic diazomethane used in legacy protocols)[1].

  • Reduction: Reduce the ester to the corresponding primary alcohol using NaBH₄/LiCl in EtOH/THF to yield the diol intermediate.

  • Selective Tosylation: Treat the diol with p-toluenesulfonyl chloride (TsCl) and pyridine at 0°C. Causality: The primary alcohol is sterically less hindered and selectively tosylated over the secondary hydroxyl group.

  • Intramolecular Cycloetherification: Expose the tosylate to sodium hydride (NaH) in THF. The secondary alkoxide attacks the tosylated primary carbon via an SN2 mechanism, closing the 2-oxa-5-azabicyclo[2.2.1]heptane ring.

  • Deprotection: Remove the Cbz group via catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere (1 atm) in methanol to yield the free amine scaffold[1].

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IRAK4 Target Engagement

Objective: Quantify the binding affinity of 2-oxa-5-azabicyclo[2.2.1]heptane-containing PROTACs (e.g., KT-474) to IRAK4.

Scientific Causality: Standard biochemical assays often suffer from compound auto-fluorescence, especially with high-molecular-weight heterobifunctional PROTACs. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific signal of the target-ligand interaction.

  • Reagent Preparation: Prepare a master mix containing GST-tagged IRAK4 kinase domain (10 nM), a biotinylated tracer ligand (e.g., a known IRAK4 inhibitor, 50 nM), Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense 100 nL of the test PROTAC (in 100% DMSO) into a 384-well low-volume microplate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve.

  • Incubation: Add 10 µL of the master mix to each well. Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Europium donor at 337 nm. After a 50 µs delay, measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (Emission 665 / Emission 620). Plot the normalized ratio against the log of the compound concentration to determine the IC₅₀ value, confirming the binding affinity of the bridged morpholine derivative to IRAK4.

References

  • Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry.[Link]

  • Sun, X., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.[Link]

  • Garsi, J.-B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry.[Link]

  • Brown, K. M., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry.[Link]

  • Mainolfi, N., et al. (2020). Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (via PMC).[Link]

  • Kim, J., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Advances.[Link]

Sources

Exploratory

The Ascendancy of Bridged Bicyclic Morpholines: A Technical Guide to Synthesis and Application

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional control and favorable physicochemical properties is relentless. Among the p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional control and favorable physicochemical properties is relentless. Among the privileged structures that have emerged, the bridged bicyclic morpholine core has garnered significant attention. Its inherent conformational rigidity, combined with the advantageous properties of the morpholine moiety, presents a compelling platform for the design of sophisticated therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis and application of these valuable scaffolds, offering insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Bridged Bicyclic Morpholines

The morpholine ring is a well-established pharmacophore, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] By introducing a bridge across the morpholine ring, we create a conformationally locked system. This structural constraint offers several key advantages in drug design:

  • Enhanced Target Affinity and Selectivity: The rigid framework of bridged bicyclic morpholines reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the well-defined spatial arrangement of substituents allows for more precise interactions with specific pockets of a target protein, thereby enhancing selectivity.[3]

  • Improved Physicochemical Properties: Counterintuitively, the addition of a carbon bridge to a morpholine ring can lead to a reduction in lipophilicity (logD7.4).[4] This phenomenon provides a valuable strategy for optimizing the drug-like properties of a molecule without introducing additional heteroatoms.

  • Novel Chemical Space: Bridged bicyclic morpholines occupy a unique and underexplored area of chemical space, offering opportunities for the development of novel intellectual property.

This guide will delve into the key synthetic strategies for accessing these complex scaffolds and explore their successful application in the development of innovative therapeutics.

Navigating the Synthetic Landscape: Crafting the Bridged Core

The construction of the strained and complex architecture of bridged bicyclic morpholines necessitates a diverse and sophisticated synthetic toolbox. This section will explore the primary methodologies employed, from classical cyclization strategies to modern catalytic approaches.

Intramolecular Cyclization: A Workhorse Strategy

Intramolecular cyclization of suitably functionalized precursors remains a cornerstone for the synthesis of bridged bicyclic morpholines. This approach typically involves the formation of the ether linkage of the morpholine ring through the nucleophilic attack of a hydroxyl group onto an electrophilic carbon.

A prominent example is the synthesis of the versatile (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold, often derived from trans-4-hydroxy-L-proline.[5] The key step in this synthesis is the intramolecular cyclization of a protected 4-hydroxypyrrolidine-2-methanol derivative. The choice of protecting groups and the conditions for the cyclization are critical for achieving high yields and stereoselectivity.

Experimental Protocol: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane [5]

This protocol outlines a key intramolecular cyclization step in the synthesis of a versatile bridged bicyclic morpholine.

Materials:

  • (2S,4R)-1-Benzyloxycarbonyl-2-hydroxymethyl-4-(tosyloxy)pyrrolidine

  • Sodium methoxide (NaOMe)

  • Dry methanol (CH₃OH)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-(tosyloxy)pyrrolidine (4.05 g, 10 mmol) and sodium methoxide (0.81 g, 15 mmol) in dry methanol (20 mL) is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solvent is removed under vacuum.

  • Saturated sodium carbonate solution (100 mL) is added to the residue.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

  • The crude product is purified by flash column chromatography to yield (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.

The causality behind this experimental choice lies in the strategic use of a good leaving group (tosylate) on the C4 position of the pyrrolidine ring, which facilitates the intramolecular Sₙ2 reaction by the hydroxyl group at C2. The use of a strong base like sodium methoxide is crucial to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Cycloaddition Reactions: Building Complexity in a Single Step

Cycloaddition reactions offer an elegant and atom-economical approach to the construction of bridged bicyclic systems.[6][7] These reactions allow for the rapid assembly of the core structure with a high degree of stereocontrol.

One powerful strategy involves the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles. This method is particularly effective for the synthesis of the 8-azabicyclo[3.2.1]octane skeleton, a common core in many natural products and synthetic drugs.[8]

G cluster_0 [3+2] Cycloaddition Pathway Azomethine_Ylide Azomethine Ylide Bridged_Morpholine Bridged Bicyclic Morpholine Core Azomethine_Ylide->Bridged_Morpholine Cycloaddition Alkene Alkene Dipolarophile Alkene->Bridged_Morpholine

Caption: A generalized workflow for the synthesis of bridged bicyclic morpholines via a [3+2] cycloaddition reaction.

Computational studies have been instrumental in understanding the mechanism and stereoselectivity of these cycloaddition reactions, such as the Diels-Alder reaction for forming bicyclic systems.[9][10][11] These studies help in predicting the most favorable reaction pathways and in designing more efficient synthetic routes.

Ring-Rearrangement Metathesis: A Modern Approach

Ring-rearrangement metathesis (RRM) has emerged as a powerful tool for the synthesis of complex cyclic and bicyclic structures.[12][13] This tandem reaction, involving a ring-opening metathesis followed by a ring-closing metathesis, allows for the transformation of readily available starting materials into intricate molecular architectures. The application of RRM to the synthesis of bridged bicyclic morpholines is a promising area of research, offering access to novel and diverse scaffolds.[14][15]

G Strained_Bicyclic_Alkene Strained Bicyclic Alkene (e.g., Norbornene derivative) Ring_Opening Ring-Opening Metathesis (ROM) Strained_Bicyclic_Alkene->Ring_Opening Metathesis_Intermediate Acyclic Diene Intermediate Ring_Opening->Metathesis_Intermediate Ring_Closing Ring-Closing Metathesis (RCM) Metathesis_Intermediate->Ring_Closing Bridged_Heterocycle Bridged Bicyclic Heterocycle Ring_Closing->Bridged_Heterocycle

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Foundational

Understanding the stereochemistry of 2-oxa-5-azabicyclo[2.2.1]heptane systems

Architecting 3D Chemical Space: The Stereochemistry and Application of 2-oxa-5-azabicyclo[2.2.1]heptane Systems 1. Introduction: Escaping Flatland with Bridged Morpholines The optimization of pharmacokinetic and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting 3D Chemical Space: The Stereochemistry and Application of 2-oxa-5-azabicyclo[2.2.1]heptane Systems

1. Introduction: Escaping Flatland with Bridged Morpholines The optimization of pharmacokinetic and pharmacodynamic (PK/PD) profiles often hinges on the modulation of saturated heterocycles. While morpholine is a ubiquitous scaffold in FDA-approved drugs, its conformational flexibility and relatively flat chair structure can lead to promiscuous target binding and suboptimal lipophilicity. Enter 2-oxa-5-azabicyclo[2.2.1]heptane—a conformationally locked, carbon-bridged morpholine bioisostere. By introducing a methylene bridge, medicinal chemists can "escape flatland," imparting rigid 3D vector geometries that enhance target selectivity while favorably altering the molecule's basicity and polar surface area 1.

2. Stereochemical Architecture & Conformational Dynamics The [2.2.1] bicyclic framework fundamentally alters the spatial projection of the oxygen and nitrogen lone pairs. Unlike standard morpholine, which undergoes rapid equatorial-axial ring flipping, the 2-oxa-5-azabicyclo[2.2.1]heptane system is locked in a rigid, boat-like conformation.

This architecture introduces two chiral bridgehead carbons, yielding distinct enantiomeric pairs, most notably the (1S,4S) and (1R,4R) configurations [[2]](). The stereochemistry dictates the endo and exo trajectories of any substituents attached to the core, allowing for precise stereospecific interactions within chiral binding pockets of target proteins.

BioisostereLogic Morpholine Standard Morpholine (Flexible Chair) Bridged 2-oxa-5-azabicyclo[2.2.1]heptane (Rigid Bridged System) Morpholine->Bridged Carbon Bridging (Bioisosteric Replacement) Prop1 Locked 3D Vectors (Escape Flatland) Bridged->Prop1 Stereochemical Constraint Prop2 Altered pKa & Basicity Bridged->Prop2 Electronic Shielding Prop3 Decreased Lipophilicity (Enhanced CNS Penetration) Bridged->Prop3 Polar Surface Area Shift

Logical workflow of morpholine bioisosteric replacement and resulting physicochemical shifts.

3. Self-Validating Synthetic Methodology The synthesis of the (1S,4S) enantiomer requires strict stereochemical control to prevent epimerization. The following protocol outlines an optimized, high-yield route starting from commercially available trans-4-hydroxy-L-proline 3.

Step-by-Step Protocol:

  • N-Protection (Cbz-Cl): React trans-4-hydroxy-L-proline with benzyl chloroformate. Causality: The Cbz group is specifically chosen over Boc or Benzoyl because it permits neutral hydrogenolysis in the final step. Harsh acidic or basic deprotection conditions risk cleaving the highly strained[2.2.1] ether bridge 3.

  • Esterification & Reduction: Convert the carboxylic acid to a methyl ester, followed by reduction to the corresponding diol using NaBH4 in EtOH/THF. Causality: NaBH4 is a chemoselective reducing agent that efficiently reduces the ester without cleaving the Cbz protecting group, offering a safer and more cost-effective alternative to LiBH4 [[3]]().

  • Selective Activation: Tosylate the primary alcohol selectively using TsCl in pyridine. Causality: The primary alcohol is sterically more accessible than the secondary C4-hydroxyl, ensuring regioselective activation required for cyclization.

  • Cycloetherification: Treat the tosylate intermediate with NaOMe in MeOH. Causality: The alkoxide generated at the C4 position undergoes an intramolecular SN2 attack on the primary carbon. This forms the ether bridge, definitively locking the system into the (1S,4S) stereoconfiguration [[3]]().

  • Deprotection & Validation: Remove the Cbz group via catalytic hydrogenation (Pd/C, H2). Validation mechanism: The final product's stereochemistry must be validated using 2D NOESY NMR. The spatial proximity of the bridgehead protons yields characteristic cross-peaks, confirming the rigid endo/exo trajectory and ensuring no epimerization occurred during cyclization 4.

SyntheticWorkflow Start trans-4-hydroxy-L-proline (2S, 4R) Step1 1. N-Cbz Protection (Mild Deprotection Later) Start->Step1 Step2 2. Esterification & Reduction (NaBH4 to Diol) Step1->Step2 Step3 3. Selective Tosylation (Primary Alcohol) Step2->Step3 Step4 4. Cycloetherification (NaOMe, Intramolecular Attack) Step3->Step4 Step5 5. Hydrogenolysis (Pd/C, Cbz Removal) Step4->Step5 End (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Step5->End

Step-by-step synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from L-proline.

4. Quantitative Impact on Drug Discovery The integration of 2-oxa-5-azabicyclo[2.2.1]heptane into drug scaffolds yields measurable improvements in both physical properties and target engagement.

Table 1: Physicochemical & Structural Comparison

PropertyStandard Morpholine2-oxa-5-azabicyclo[2.2.1]heptaneImpact on Drug Design
Molecular Weight 87.12 g/mol 99.07 g/mol 5Negligible increase; maintains Lipinski compliance.
Conformation Flexible ChairRigid Bicyclic (Boat-like)"Escapes flatland"; locks 3D vectors for specific target engagement [[1]]().
Chiral Centers 02 (e.g., 1S, 4S) 2Enables stereospecific interactions with chiral binding pockets.
Lipophilicity (CLogP) ~ -0.86-0.301 5Decreases overall lipophilicity when appended to drug scaffolds 6.
CNS Penetration ModerateHighEnhanced brain/plasma distribution ratio due to altered polar surface area [[6]]().

Case Studies in Efficacy:

  • CNS Oncology (mTOR Inhibitors): The introduction of bridged morpholines (as seen in compounds like PQR620) is highly beneficial for CNS candidates. The conformational change enhances the polar surface area, decreasing lipophilicity. This results in potent, selective mTOR kinase inhibition with excellent brain/plasma distribution ratios, crucial for treating glioblastomas and other CNS malignancies 6.

  • Neurological Therapeutics (GABA Analogues): By appending an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers have successfully synthesized backbone-constrained analogues of FDA-approved drugs like Baclofen and Pregabalin. The rigid stereochemistry forces the molecule into specific conformations that selectively target GABA receptors with high affinity 4.

5. Conclusion The 2-oxa-5-azabicyclo[2.2.1]heptane system represents a masterclass in stereochemical engineering. By replacing a flexible morpholine ring with a rigid, bridged bioisostere, drug developers can fundamentally alter a molecule's 3D vector, pKa, and metabolic stability. As the demand for highly selective, brain-penetrant therapeutics grows, mastering the synthesis and application of these bridged bicyclic systems will remain a critical competency in modern medicinal chemistry.

References

  • Title: An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Source: Chinese Chemical Letters / rhhz.net URL:

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: ACS Publications URL:

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC / NIH URL:

  • Title: Bioisosteres v2 - Recent Trends and Tactics Source: Baran Lab URL:

  • Title: CAS 661470-56-0: 2-Oxa-5-azabicyclo[2.2.1]heptane, (1R,4R)- Source: CymitQuimica URL:

  • Title: EN300-93028 - EnamineStore Source: EnamineStore URL:

Exploratory

A Technical Guide to Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a chiral bicyclic scaffold of significant interest in medicinal chemistry. We will delve into its precise nomen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a chiral bicyclic scaffold of significant interest in medicinal chemistry. We will delve into its precise nomenclature and identification, provide a detailed, field-proven synthetic protocol, and explore its applications as a valuable building block in drug discovery.

Core Compound Identification and Nomenclature

The precise identification of this molecule is crucial due to the existence of several related isomers and analogues. The topic of this guide is (1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate .

This nomenclature specifies the stereochemistry at the bridgehead positions of the bicyclic system, which is critical for its interaction with biological targets. The core of this molecule is the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The nitrogen at position 5 is protected with a benzyloxycarbonyl (Cbz) group, leading to the full name.

While a dedicated CAS number for this specific Cbz-protected molecule is not readily found in major databases, the deprotected core scaffold, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride , is registered under CAS Number 31560-06-2 [1][2][3]. This provides a definitive reference for the core bicyclic system.

Key Identifiers:

IdentifierValue
IUPAC Name (1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Core Scaffold CAS 31560-06-2 ((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride)
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol

It is imperative to distinguish this compound from its isomers and related structures, such as the 5-oxo analogue, which has a ketone at position 5 instead of the oxygen bridge at position 2.

Strategic Synthesis Protocol

The synthesis of (1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a multi-step process that leverages a readily available chiral starting material, trans-4-hydroxy-L-proline. The following protocol is an efficient and well-documented method.

Synthesis Workflow

The overall synthetic strategy involves the protection of the starting material, esterification, activation of the hydroxyl group, and a final intramolecular cyclization to form the bicyclic core.

A trans-4-hydroxy-L-proline B N-Cbz Protection (Benzyl Chloroformate, NaOH) A->B C (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid B->C D Esterification (CH3I, K2CO3) C->D E Methyl (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate D->E F Sulfonylation (p-TsCl, Pyridine) E->F G Methyl (2S,4R)-1-(benzyloxycarbonyl)-4-tosyloxypyrrolidine-2-carboxylate F->G H Intramolecular Cyclization (NaOMe, Methanol) G->H I (1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate H->I

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: N-Cbz Protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.) at 0°C.

  • Add benzyl chloroformate (1 eq.) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Extract the reaction mixture with ether to remove impurities.

  • Acidify the aqueous layer to pH 2 with 2M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Causality: The Cbz group is introduced to protect the secondary amine, preventing it from interfering in subsequent reactions. The basic conditions facilitate the deprotonation of the amine, allowing it to act as a nucleophile towards the benzyl chloroformate.

Step 2: Methyl Esterification

  • To a solution of the product from Step 1 (1 eq.) in a suitable solvent like DMF, add potassium carbonate (2.5 eq.).

  • Add methyl iodide (1.5 eq.) and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate.

Causality: Esterification of the carboxylic acid is necessary to prevent it from participating in the subsequent cyclization step.

Step 3: Sulfonylation of the Hydroxyl Group

  • Dissolve the methyl ester from Step 2 (1 eq.) in pyridine at 0°C.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at 0°C for 4 hours, then at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry and concentrate to yield Methyl (2S,4R)-1-(benzyloxycarbonyl)-4-tosyloxypyrrolidine-2-carboxylate.

Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group, facilitating the subsequent intramolecular nucleophilic substitution.

Step 4: Intramolecular Cyclization

  • Reflux a mixture of the tosylated compound from Step 3 (1 eq.) and sodium methoxide (1.5 eq.) in dry methanol for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under vacuum.

  • Add saturated sodium carbonate solution and extract with ethyl acetate.

  • Dry the combined organic extracts and concentrate. Purify the residue by silica gel chromatography to afford the final product, (1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate .

Causality: The methoxide acts as a base, deprotonating the alcohol formed in situ from any hydrolysis, which then acts as a nucleophile. The key cyclization is an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the tosylate leaving group, forming the bicyclic ether linkage.

Spectroscopic and Physicochemical Properties

A summary of the known properties of the title compound is presented below.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
AppearanceSolid
Storage Temperature2-8°C

Spectroscopic Data

While a complete spectroscopic dataset is not available in a single public source, ¹H NMR data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.39 (m, 5H), 5.08–5.15 (m, 2H), 5.02 (brs, 1H), 4.09–4.13 (m, 1H), 3.77–3.83 (m, 2H), 3.50–3.57 (m, 2H), 2.19–2.24 (m, 1H), 1.78–1.84 (m, 1H).

This data is consistent with the proposed structure, showing the aromatic protons of the benzyl group, the benzylic protons, and the protons of the bicyclic core.

Applications in Drug Discovery and Development

(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is primarily a synthetic intermediate. Its value lies in providing access to the deprotected (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core, a constrained morpholine bioisostere.

cluster_0 Core Scaffold Applications A (1S,4S)-Benzyl 2-oxa-5-azabicyclo [2.2.1]heptane-5-carboxylate B Deprotection (e.g., Hydrogenolysis) A->B C (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane B->C D Morpholine Bioisostere C->D E Constrained γ-Amino Acid Analogues C->E F Improved Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability) D->F E->F G Novel Therapeutics F->G

Caption: Role as an intermediate for bioactive scaffolds.

The rigid, bicyclic nature of this scaffold offers several advantages in drug design:

  • Conformational Rigidity: The locked conformation reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Vectorial Display of Substituents: The scaffold provides a well-defined three-dimensional framework to orient substituents for optimal target engagement.

  • Morpholine Isostere: It can serve as a constrained analogue of morpholine, a common motif in bioactive compounds. This substitution can improve metabolic stability and other pharmacokinetic properties.

  • Platform for Diversity: The core can be further functionalized to create libraries of compounds for screening, including backbone-constrained analogues of important neurotransmitters like γ-amino butyric acid (GABA).

The Cbz-protected title compound is an ideal intermediate because the Cbz group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine for further derivatization without affecting the rest of the molecule.

Safety and Handling

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a valuable chiral building block in medicinal chemistry. Its efficient synthesis from an inexpensive chiral pool starting material makes it an attractive intermediate. The true value of this compound is realized upon deprotection, as the resulting bicyclic amine serves as a conformationally restricted morpholine isostere, offering a powerful tool for medicinal chemists to design novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

  • PubChem. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet - Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. [Link]

  • LookChem. Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate. [Link]

  • NextSDS. Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. [Link]

  • PubChem. Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PMC. Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: An Application Protocol

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a con...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a conformationally constrained morpholine surrogate of significant interest in medicinal chemistry. The protocol is based on an efficient six-step synthesis starting from the readily available chiral building block, trans-4-hydroxy-L-proline. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and characterization data to ensure a successful and reproducible synthesis. The bicyclic morpholine scaffold is a valuable motif in drug design, offering improved physicochemical and pharmacokinetic properties compared to simple morpholine derivatives.[1]

Introduction: The Scientific Rationale

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a rigid bicyclic structure that acts as a morpholine isostere.[1] Its constrained three-dimensional topology can lead to enhanced selectivity and activity when incorporated into biologically active molecules.[2] The benzyloxycarbonyl (Cbz) protecting group is employed for the amine of the starting material due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation, which proceeds under mild conditions.[1][3] This synthetic route provides the target compound in a high overall yield, making it an attractive method for producing this valuable building block for medicinal chemistry research.[1]

Overall Synthetic Scheme

The synthesis of Benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is accomplished through a six-step sequence starting from trans-4-hydroxy-L-proline. The key transformations involve N-protection, esterification, activation of the hydroxyl group, reduction of the ester, and a final intramolecular cyclization.

G cluster_0 Synthetic Workflow A trans-4-hydroxy-L-proline B Step 1: N-Protection (Cbz-Cl, NaOH) A->B C N-Cbz-trans-4-hydroxy-L-proline B->C D Step 2: Esterification (SOCl₂, MeOH) C->D E Methyl ester intermediate D->E F Step 3: Tosylation (TsCl, DMAP, Et₃N) E->F G Tosyl-ester intermediate F->G H Step 4: Reduction (NaBH₄) G->H I Tosyl-alcohol intermediate H->I J Step 5: Cyclization (NaOMe, MeOH) I->J K Final Product Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate J->K L Step 6: Deprotection (Optional) (H₂, Pd/C) K->L M (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane L->M

Caption: Overall workflow for the synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
trans-4-Hydroxy-L-prolineC₅H₉NO₃131.13Commercially AvailableStarting material
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59Commercially AvailableCorrosive, lachrymator
Sodium Hydroxide (NaOH)NaOH40.00Commercially AvailableCorrosive
Thionyl Chloride (SOCl₂)SOCl₂118.97Commercially AvailableCorrosive, reacts violently with water
Methanol (MeOH)CH₄O32.04Commercially AvailableAnhydrous grade recommended
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.65Commercially AvailableMoisture sensitive
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Commercially AvailableToxic
Triethylamine (Et₃N)C₆H₁₅N101.19Commercially AvailableCorrosive, flammable
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous grade recommended
Sodium Borohydride (NaBH₄)NaBH₄37.83Commercially AvailableWater-reactive, flammable solid
Ethanol (EtOH)C₂H₆O46.07Commercially AvailableAnhydrous grade recommended
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous grade recommended
Sodium Methoxide (NaOMe)CH₃NaO54.02Commercially AvailableWater-reactive, corrosive

Experimental Protocols

PART 1: Synthesis of Intermediates

Step 1: N-Protection of trans-4-hydroxy-L-proline

This step protects the secondary amine of the starting material as a benzyl carbamate. The reaction is performed under Schotten-Baumann conditions. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The sodium hydroxide base neutralizes the HCl byproduct, driving the reaction to completion.[1][4]

  • Procedure:

    • Dissolve trans-4-hydroxy-L-proline (1 equivalent) in 2 M aqueous NaOH (2.5 equivalents) in a flask and cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 5 hours.[1]

    • Wash the reaction mixture with diethyl ether (2 x volume of aqueous layer) to remove unreacted benzyl chloroformate.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 2 M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid as a white solid (Typical yield: 91%).[1]

Step 2: Esterification of the Carboxylic Acid

This is a Fischer-Speier esterification where the carboxylic acid is converted to a methyl ester. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The acid protonates the carbonyl oxygen of the N-Cbz protected proline, activating it for nucleophilic attack by methanol.

  • Procedure:

    • To anhydrous methanol (approx. 10 mL per gram of starting material), add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Caution: Exothermic reaction, add slowly.

    • Add the product from Step 1 (1 equivalent) to the solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2.5 hours.[1]

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain methyl (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate (Typical yield: 96%).[1]

Step 3: Tosylation of the Secondary Alcohol

The secondary hydroxyl group is converted to a tosylate, which is an excellent leaving group for the subsequent cyclization step. The alcohol's oxygen attacks the electrophilic sulfur atom of TsCl. DMAP acts as a nucleophilic catalyst, and triethylamine serves as the base to neutralize the generated HCl.[1][5]

  • Procedure:

    • Dissolve the product from Step 2 (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

    • Stir the reaction at room temperature for 15 hours.[1]

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 30-40% ethyl acetate in petroleum ether) to yield methyl (2S,4R)-1-(benzyloxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylate (Typical yield: 93%).[1]

Step 4: Reduction of the Methyl Ester

The methyl ester is reduced to a primary alcohol using sodium borohydride. Although NaBH₄ is generally considered a mild reducing agent that does not readily reduce esters, the presence of an adjacent electron-withdrawing group and the use of a protic solvent mixture (EtOH/THF) facilitates this reduction.[1][6][7] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl.

  • Procedure:

    • Dissolve the tosylated ester from Step 3 (1 equivalent) in a mixture of ethanol and THF (e.g., 5:3 v/v).

    • Cool the solution to 0 °C and add sodium borohydride (6 equivalents) in one portion.[1]

    • Stir the mixture at room temperature for 16 hours.[1]

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give (2S,4R)-1-(benzyloxycarbonyl)-2-(hydroxymethyl)-4-(tosyloxy)pyrrolidine (Typical yield: quantitative).[1]

PART 2: Intramolecular Cyclization and Final Product

Step 5: Synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

This is the key ring-forming step. Sodium methoxide, a strong base, deprotonates the primary alcohol to form an alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the tosylate leaving group to form the bicyclic ether.[1] This is an example of an intramolecular Williamson ether synthesis.[3][8]

G cluster_0 Intramolecular Williamson Ether Synthesis Reactant Tosyl-alcohol intermediate Base + NaOMe Alkoxide Alkoxide intermediate Base->Alkoxide Deprotonation Product Final Cbz-protected bicyclic ether Alkoxide->Product Intramolecular SN2 attack LeavingGroup + NaOTs

Caption: Mechanism of the final intramolecular cyclization step.

  • Procedure:

    • Dissolve the alcohol from Step 4 (1 equivalent) in dry methanol.

    • Add sodium methoxide (1.5 equivalents).

    • Reflux the mixture for 4 hours.[1]

    • Cool the reaction to room temperature and remove the solvent under vacuum.

    • Add saturated aqueous Na₂CO₃ solution to the residue and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography if necessary to yield Benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (Typical yield: 86%).[1]

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) for (2S,4R)-1-(benzyloxycarbonyl)-2-(hydroxymethyl)-4-(tosyloxy)pyrrolidine (Intermediate from Step 4): δ 7.75–7.77 (m, 2H), 7.32–7.39 (m, 7H), 5.08–5.15 (m, 2H), 5.02 (brs, 1H), 4.09–4.13 (m, 1H), 3.77–3.83 (m, 2H), 3.50–3.57 (m, 2H), 2.44 (s, 3H), 2.19–2.24 (m, 1H), 1.78–1.84 (m, 1H).[1]

  • Expected ¹H NMR for Benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (Final Product): Characteristic peaks are expected for the benzyl protons (δ ~7.3 ppm, 5H) and the benzylic CH₂ (δ ~5.1 ppm, 2H), along with signals corresponding to the bicyclic core protons.

  • Expected ¹³C NMR: Signals for the carbamate carbonyl, aromatic carbons, benzylic carbon, and the saturated carbons of the bicyclic system.

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ and [M+Na]⁺.

Safety and Handling

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentHazardsHandling Precautions
Benzyl Chloroformate Corrosive, lachrymator, toxic.[2][9][10] Reacts with moisture.[10]Handle in a fume hood. Avoid inhalation and contact with skin and eyes. Store under an inert atmosphere.[2][10]
Thionyl Chloride Corrosive, toxic, reacts violently with water to produce toxic gases (HCl, SO₂).[3][8][11]Handle in a fume hood. Use a pressure-equalizing dropping funnel for additions. Ensure all glassware is dry.[8][12]
Sodium Borohydride Water-reactive, forms flammable hydrogen gas.[1][6][7] Toxic by ingestion and skin absorption.[6]Handle in a well-ventilated area or glove box. Avoid contact with water and acids. Store in a tightly sealed container in a dry place.[1][6]
Sodium Methoxide Corrosive, self-heating (may catch fire), reacts violently with water.[13][14][15]Handle under an inert atmosphere. Avoid contact with moisture. Store in a cool, dry place away from heat sources.[13][14]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or product loss during workup.Ensure vigorous stirring and maintain low temperature during Cbz-Cl addition. Be careful during acidification to avoid over-acidifying.
Incomplete tosylation (Step 3) Moisture in reagents/solvents. Insufficient base or catalyst.Use anhydrous solvents. Ensure TsCl is of high quality. Increase reaction time or gently heat if necessary (for hindered alcohols).[12]
Side products in ester reduction (Step 4) Over-reduction or side reactions with the tosyl group.Maintain low temperature during NaBH₄ addition. Quench the reaction carefully. While unlikely with NaBH₄, stronger hydrides could reduce the tosylate.
Low yield in cyclization (Step 5) Incomplete reaction. Competing intermolecular reaction or elimination.Ensure the starting alcohol is completely dry. Use a strong, non-nucleophilic base if needed. Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.

Conclusion

This protocol details an efficient and reliable synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a key building block for drug discovery. By providing a thorough explanation of the reaction mechanisms, detailed procedures, and critical safety information, this guide aims to empower researchers to successfully synthesize this valuable compound. The use of readily available starting materials and high-yielding steps makes this an excellent method for accessing this important morpholine isostere.

References

  • He, S. L., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1095-1098. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link]

  • Gelest, Inc. (2015, June 2). SODIUM METHOXIDE, 95% - Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. [Link]

  • Sarpong, R., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10875–10885. [Link]

  • PENTA. (2019, September 12). Safety Data Sheet: Thionyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. [Link]

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. [Link]

  • LANXESS. (2015, August 15). Product Safety Assessment: Thionyl chloride. [Link]

  • INCHEM. (2004, April). ICSC 0990 - BENZYL CHLOROFORMATE. [Link]

Sources

Application

Stereoselective Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core from 4-Hydroxyproline: An Application and Protocol Guide

Introduction: The Significance of Constrained Morpholines in Modern Drug Discovery The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Constrained Morpholines in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] However, the inherent flexibility of the traditional morpholine scaffold can be a double-edged sword, potentially leading to non-specific binding to biological targets. To address this, medicinal chemists have increasingly turned to conformationally constrained bioisosteres that lock the morpholine into a more rigid, three-dimensional structure.[1] Among these, the 2-oxa-5-azabicyclo[2.2.1]heptane core has emerged as a particularly valuable scaffold.[3][4] This bridged bicyclic system mimics the spatial arrangement of morpholine while reducing conformational flexibility, which can lead to enhanced binding affinity and selectivity for target proteins.[5]

The synthesis of this important structural motif often starts from the readily available and inexpensive chiral building block, (trans)-4-hydroxy-L-proline.[3][4] This natural amino acid provides a stereochemically defined starting point for the construction of the bicyclic core, ensuring the production of enantiomerically pure compounds, a critical requirement in modern drug development.[6] This guide provides a detailed overview of the stereoselective synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core from (trans)-4-hydroxy-L-proline, offering a comparative analysis of synthetic strategies and a detailed, field-proven protocol for its efficient preparation.

Comparative Analysis of Synthetic Routes

The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core from 4-hydroxyproline generally involves a sequence of protection, functional group manipulation, and a key intramolecular cyclization step. The choice of the nitrogen protecting group is a critical factor that influences the overall efficiency and scalability of the synthesis. Below is a comparison of two seminal routes employing benzoyl (Bz) and benzyloxycarbonyl (Cbz) protecting groups.

StepPortoghese (1971) - Benzoyl (Bz) ProtectionWei et al. (2013) - Benzyloxycarbonyl (Cbz) Protection
N-Protection N-BenzoylationN-Benzyloxycarbonylation
Esterification DiazomethaneThionyl chloride in Methanol
Hydroxyl Activation TosylationTosylation
Carbonyl Reduction Not required (direct reduction to alcohol)Sodium borohydride
Cyclization Sodium methoxide in MethanolSodium methoxide in Methanol
Deprotection Acid hydrolysisCatalytic hydrogenation
Overall Yield ~59%~70%
Number of Steps 76

The route employing the Cbz protecting group, as refined by Wei et al., offers a higher overall yield and avoids the use of hazardous diazomethane for esterification.[3] The deprotection of the Cbz group via catalytic hydrogenation is also generally milder and cleaner than the acid hydrolysis required for the benzoyl group.[3] For these reasons, the Cbz-based route is often preferred for its efficiency and scalability.

Mechanistic Insights: The Key to Stereoselectivity

The stereochemistry of the final 2-oxa-5-azabicyclo[2.2.1]heptane core is dictated by the stereochemistry of the starting material, (trans)-4-hydroxy-L-proline, and is preserved throughout the synthetic sequence. The key stereochemistry-defining step is the intramolecular SN2 cyclization.

The process begins with the reduction of the carboxylic acid or its ester to a primary alcohol. The secondary hydroxyl group at the 4-position is then activated, typically by conversion to a good leaving group such as a tosylate. The subsequent treatment with a base, like sodium methoxide, deprotonates the nitrogen of the pyrrolidine ring (in the case of a secondary amine intermediate after reduction of an N-protected precursor) or facilitates the intramolecular nucleophilic attack of the nitrogen on the carbon bearing the tosylate.

The stereochemistry of the starting (trans)-4-hydroxy-L-proline ensures that the hydroxyl group (and subsequently the tosylate) and the hydroxymethyl group are on opposite faces of the pyrrolidine ring. This trans relationship is crucial for the intramolecular cyclization to proceed via a backside attack, leading to the formation of the bicyclic system with the desired stereochemistry. The rigidity of the pyrrolidine ring constrains the transition state, ensuring a high degree of stereocontrol in the formation of the new C-O bond.

Experimental Workflow and Protocols

The following is a detailed, step-by-step protocol for the stereoselective synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, adapted from the efficient Cbz-protected route.[3]

Diagram of the Synthetic Workflow

Synthetic_Workflow Start trans-4-hydroxy-L-proline Step1 N-Protection (Cbz-Cl, NaOH) Start->Step1 Intermediate1 N-Cbz-4-hydroxyproline Step1->Intermediate1 91% yield Step2 Esterification (SOCl2, MeOH) Intermediate1->Step2 Intermediate2 Methyl N-Cbz-4-hydroxyprolinate Step2->Intermediate2 96% yield Step3 Hydroxyl Activation (TsCl, Et3N, DMAP) Intermediate2->Step3 Intermediate3 Methyl N-Cbz-4-tosyloxyprolinate Step3->Intermediate3 93% yield Step4 Reduction (NaBH4) Intermediate3->Step4 Intermediate4 N-Cbz-4-tosyloxyprolinol Step4->Intermediate4 100% yield Step5 Intramolecular Cyclization (NaOMe, MeOH) Intermediate4->Step5 Intermediate5 N-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane Step5->Intermediate5 86% yield Step6 Deprotection (H2, Pd/C) Intermediate5->Step6 End (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Step6->End 100% yield

Caption: Synthetic workflow for the stereoselective synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core.

Protocol 1: Synthesis of (2S,4R)-1-Benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
  • Reagents and Materials:

    • (trans)-4-hydroxy-L-proline (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.0 eq)

    • Deionized water

    • Diethyl ether

    • Ethyl acetate

    • 2 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve (trans)-4-hydroxy-L-proline in deionized water in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NaOH in water to the flask while maintaining the temperature at 0 °C.

    • Add benzyl chloroformate dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

    • Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

    • Carefully acidify the aqueous layer to pH 2 with 2 M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound as a white solid.

    • Expected Yield: ~91%.[3]

Protocol 2: Synthesis of Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate
  • Reagents and Materials:

    • (2S,4R)-1-Benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend the starting material in methanol in a round-bottom flask and cool to 0 °C.

    • Add thionyl chloride dropwise to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2.5 hours.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the title compound.

    • Expected Yield: ~96%.[3]

Protocol 3: Synthesis of Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate
  • Reagents and Materials:

    • Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate (1.0 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for column chromatography.

  • Procedure:

    • Dissolve the starting alcohol, Et₃N, and DMAP in CH₂Cl₂ in a round-bottom flask and cool to 0 °C.

    • Add TsCl in one portion and stir the reaction at room temperature for 15 hours.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the title compound as a colorless oil.

    • Expected Yield: ~93%.[3]

Protocol 4: Synthesis of (2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)pyrrolidin-4-yl 4-methylbenzenesulfonate
  • Reagents and Materials:

    • Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate (1.0 eq)

    • Sodium borohydride (NaBH₄)

    • Ethanol (EtOH)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve the starting ester in a mixture of EtOH and THF and cool to 0 °C.

    • Add NaBH₄ portion-wise and stir the reaction at room temperature for 16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title alcohol.

    • Expected Yield: ~100% (quantitative).[3]

Protocol 5: Synthesis of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
  • Reagents and Materials:

    • (2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)pyrrolidin-4-yl 4-methylbenzenesulfonate (1.0 eq)

    • Sodium methoxide (NaOMe) (1.5 eq)

    • Methanol (MeOH)

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve the starting tosylate in dry methanol and add NaOMe.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under vacuum.

    • Add saturated Na₂CO₃ solution and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the bicyclic product.

    • Expected Yield: ~86%.[3]

Protocol 6: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Reagents and Materials:

    • (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 eq)

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve the Cbz-protected bicyclic compound in methanol.

    • Carefully add 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere for 4 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

    • Expected Yield: ~100% (quantitative).[3]

Conclusion and Future Outlook

The stereoselective synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core from (trans)-4-hydroxy-L-proline is a robust and efficient process that provides access to a valuable scaffold for drug discovery. The Cbz-protected route offers a scalable and high-yielding pathway to this conformationally constrained morpholine isostere. The protocols detailed herein provide a reliable method for the preparation of this key building block, enabling its incorporation into novel therapeutic agents. As the demand for three-dimensional molecular architecture in drug design continues to grow, the importance of scaffolds like the 2-oxa-5-azabicyclo[2.2.1]heptane core is set to increase, promising new avenues for the development of more potent and selective medicines.

References

  • Wei, L., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1087-1089. [Link]

  • Portoghese, P. S. (1971). 2-Oxa-5-azabicyclo[2.2.1]heptane. A new isostere of morpholine. Journal of Medicinal Chemistry, 14(12), 1234-1235. [Link]

  • Al-awar, R. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10847-10857. [Link]

  • Remuzon, P. (1996). Trans-4-hydroxy-L-proline, a useful and versatile chiral starting block. Tetrahedron, 52(44), 13803-13835. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 29-53. [Link]

  • Chemspace. (2017). Morpholine analogues. [Link]

  • Parmbil, S. K., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 15(3), 596-620. [Link]

  • Bonandi, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4335-4360. [Link]

  • Grygorenko, O. O., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1583-1591. [Link]

  • Raines, R. T., et al. (2014). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 136(24), 8690-8698. [Link]

  • Kleoff, M., et al. (2021). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 23(13), 5144-5149. [Link]

  • Seebach, D., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 107(11), 5067-5115. [Link]

  • ResearchGate. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • Stockdale, T. P., & Krenske, E. H. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Advances, 5(78), 63633-63664. [Link]

Sources

Method

Application Note: Advanced N-Benzyl Deprotection Protocols for Nitrogen-Containing Heterocycles

Executive Summary & Mechanistic Logic The benzyl (Bn) group is a cornerstone in organic synthesis, widely utilized for protecting primary and secondary amines due to its robust stability across a broad range of basic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Logic

The benzyl (Bn) group is a cornerstone in organic synthesis, widely utilized for protecting primary and secondary amines due to its robust stability across a broad range of basic and nucleophilic reaction conditions. However, in the context of nitrogen-containing heterocycles (e.g., piperidines, pyrrolidines, and pyrimidines), N-benzyl deprotection presents unique mechanistic challenges.

The inherent basicity and coordinating ability of heterocyclic nitrogen atoms often lead to severe catalyst poisoning during standard palladium-catalyzed hydrogenolysis. The lone pair on the nitrogen atom binds strongly to the active palladium surface, blocking the dissociative chemisorption of hydrogen gas and stalling the reaction[1]. Furthermore, the presence of sensitive functional groups (such as alkenes, halogens, or acid-sensitive moieties) in complex drug-like scaffolds necessitates orthogonal deprotection strategies that bypass reductive conditions entirely[2].

This application note details field-proven methodologies for N-benzyl cleavage, elucidating the causality behind experimental choices to ensure robust, self-validating workflows for drug development professionals.

Strategic Workflow for Protocol Selection

Selecting the correct deprotection protocol is a function of substrate compatibility and electronic environment. The following decision matrix dictates the experimental approach:

G Start N-Benzyl Heterocycle Q1 Reducible Groups Present? (Alkenes, Nitro, Halogens) Start->Q1 Q2 Highly Coordinating Nitrogen? Q1->Q2 No Q3 Acid-Sensitive Groups? Q1->Q3 Yes H2_Std Standard Pd/C Hydrogenolysis (H2, MeOH) Q2->H2_Std No H2_Acid Acidic Hydrogenolysis (Pd/C, H2, HCl or Nb2O5/C) Q2->H2_Acid Yes ACE_Cl ACE-Cl Cleavage (Reflux, MeOH) Q3->ACE_Cl No Oxidative Oxidative Cleavage (Laccase/TEMPO) Q3->Oxidative Yes

Decision workflow for selecting the optimal N-benzyl deprotection strategy based on substrate.

Experimental Protocols

Protocol A: Acid-Facilitated Catalytic Hydrogenolysis

Causality & Mechanism: To prevent the basic heterocyclic nitrogen from poisoning the palladium catalyst, the amine must be protonated. By adding an acid (e.g., HCl) or utilizing an acidic heterogeneous co-catalyst like niobic acid-on-carbon (Nb₂O₅/C), the nitrogen's lone pair is sequestered. This maintains the catalytic activity of Pd/C, allowing the reaction to proceed to completion at room temperature and atmospheric pressure[1]. Self-Validating System: The use of Nb₂O₅/C allows for simple filtration without the need for a basic aqueous workup (neutralization) that is typically required when using liquid Brønsted acids[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the N-benzyl protected heterocycle (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Loading: Add 10% Pd/C (10 mol% relative to substrate) and 10% Nb₂O₅/C (10 mol%) to the solution. Caution: Pd/C is highly pyrophoric when dry; always add the catalyst to the solvent under an inert argon blanket.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with hydrogen gas (H₂). Repeat this vacuum/H₂ cycle three times to ensure a strictly reductive atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under a positive hydrogen pressure (maintained via a double-layered H₂ balloon).

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the starting material typically occurs within 1–3 hours.

  • Work-up & Isolation: Carefully vent the hydrogen gas and purge the system with argon. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C and Nb₂O₅/C catalysts. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield the cleanly deprotected amine[1].

Protocol B: Electrophilic Cleavage via 1-Chloroethyl Chloroformate (ACE-Cl)

Causality & Mechanism: When the substrate contains reducible functional groups (e.g., spirocyclic systems, alkenes, or halogens), hydrogenolysis is contraindicated. ACE-Cl provides a highly chemoselective alternative. The tertiary amine attacks ACE-Cl to form a transient quaternary ammonium salt, which rapidly expels benzyl chloride to form a 1-chloroethyl carbamate. Subsequent methanolysis drives the decarboxylation of this intermediate to reveal the secondary amine[3]. Self-Validating System: This is a strict two-stage protocol. The intermediate carbamate must be fully formed in a non-nucleophilic solvent (DCE) before methanol is introduced. Adding methanol prematurely will quench the ACE-Cl reagent, halting the reaction.

Step-by-Step Methodology:

  • Activation: Dissolve the N-benzyl heterocycle (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 to 2.0 mmol) dropwise via syringe.

  • Carbamate Formation: Remove the ice bath and heat the mixture to reflux (83 °C) for 2–3 hours. Monitor by TLC until the starting material is completely converted to the higher-Rf carbamate intermediate.

  • Solvent Exchange (Critical Step): Cool the reaction to room temperature. Concentrate the mixture completely under reduced pressure to remove the DCE solvent and the volatile benzyl chloride byproduct.

  • Decarboxylation: Dissolve the crude 1-chloroethyl carbamate residue in anhydrous methanol (10 mL). Reflux the solution for 1–2 hours. The intermediate will solvolyze and decarboxylate[2].

  • Isolation: Evaporate the methanol under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the deprotected secondary amine as a highly pure hydrochloride salt[3].

Protocol C: Biocatalytic Aerobic Oxidation (Laccase/TEMPO)

Causality & Mechanism: For highly fragile, polyfunctionalized scaffolds where both reductive and strongly electrophilic conditions fail, enzymatic oxidation offers an orthogonal approach. Laccase (from Trametes versicolor), in synergy with the mediator TEMPO and atmospheric oxygen, chemoselectively oxidizes the benzylic position to form a hemiacetal, which subsequently collapses to release the free amine and benzaldehyde[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-benzyl amine (1.0 mmol) in a biphasic mixture of sodium acetate buffer (pH 5.0, 15 mL) and a minimal amount of co-solvent (e.g., acetonitrile, 2 mL) to aid solubility.

  • Catalyst Addition: Add TEMPO (20 mol%) and Laccase (approx. 50 U/mL).

  • Aerobic Oxidation: Stir the mixture vigorously at 30 °C open to the air (or under an O₂ balloon) for 24–48 hours.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the free amine[4].

Quantitative Data & Protocol Comparison

The following table summarizes the performance metrics, substrate scopes, and limitations of the discussed deprotection strategies to aid in rapid decision-making:

Deprotection StrategyReagents / CatalystTypical YieldSubstrate CompatibilityPrimary Limitation
Standard Hydrogenolysis 10% Pd/C, H₂, MeOH50-85%Aliphatics, non-basic aminesSevere catalyst poisoning by basic heterocycles; stalls at partial conversion[1].
Acidic Hydrogenolysis Pd/C, H₂, Nb₂O₅/C90-98%Basic heterocycles (piperidines, pyrrolidines)Incompatible with reducible groups (alkenes, alkynes, nitro groups)[1].
Electrophilic Cleavage ACE-Cl, DCE then MeOH75-90%Reducible groups, spirocyclesRequires high heat; sterically hindered amines react very slowly[2].
Biocatalytic Oxidation Laccase, TEMPO, O₂80-95%Highly sensitive complex drug scaffoldsRequires specific pH buffering; significantly longer reaction times (24-48h)[4].

References

  • Source: ACS Omega (via NIH)
  • 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem Source: Benchchem URL
  • Source: PLoS One (via NIH)
  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups Source: RSC Advances URL

Sources

Application

X-ray crystallography techniques for determining the absolute configuration of bicyclic molecules

Application Note: Determination of the Absolute Configuration of Bicyclic Molecules via X-Ray Crystallography Introduction & Rationale Bicyclic molecules—characterized by fused, bridged, or spiro-linked ring systems—are...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Determination of the Absolute Configuration of Bicyclic Molecules via X-Ray Crystallography

Introduction & Rationale

Bicyclic molecules—characterized by fused, bridged, or spiro-linked ring systems—are foundational scaffolds in natural product synthesis and medicinal chemistry. Because these rigid 3D architectures frequently possess multiple stereogenic centers, defining their absolute configuration is a critical regulatory requirement in drug development. Enantiomers of chiral active pharmaceutical ingredients (APIs) can exhibit profoundly different pharmacological efficacies, metabolic pathways, and off-target toxicities[1][2].

While spectroscopic methods exist, single-crystal X-ray diffraction (SCXRD) remains the definitive, unambiguous gold standard for determining absolute configuration[2][3]. This application note details the theoretical causality, sample preparation strategies, and self-validating crystallographic protocols required to accurately assign the absolute structure of bicyclic compounds.

The Physics of Absolute Structure Determination

The determination of absolute configuration by X-ray crystallography relies on the physical phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with a non-centrosymmetric crystal, atoms absorb and re-emit photons with a slight phase shift. This breaks Friedel's Law, meaning the intensities of inverse reflections are no longer equal ( I(hkl)=I(−h−k−l) )[2][3].

  • The Flack Parameter ( x ): Introduced by Howard Flack, this parameter models the crystal as an inversion twin. A value of x≈0 indicates the correct absolute structure, while x≈1 indicates the model must be inverted[4][5]. Crucially, the standard uncertainty (s.u.) dictates the validity of x . For a definitive assignment, the s.u. must be <0.1 (or ideally <0.04 if the sample's enantiopurity is unknown)[3].

  • Parsons' Quotients ( z ) & Hooft Parameter ( y ): For purely light-atom bicyclic structures (containing only C, H, N, O), the anomalous signal is inherently weak. Modern crystallographic software employs Parsons' quotients of Friedel pairs or Bayesian statistics (the Hooft parameter) to dramatically reduce the standard uncertainty, enabling absolute structure determination even for pure hydrocarbons[5][6].

Protocol 1: Sample Preparation & Crystallization Strategies

To achieve a self-validating crystallographic model, the sample must be engineered to yield a measurable anomalous signal.

Step 1: Assess Elemental Composition and Select Radiation Source

  • Causality: The magnitude of resonant scattering depends heavily on the atomic mass and the X-ray wavelength. If the bicyclic compound contains elements heavier than Silicon (e.g., S, Cl, Br), standard Molybdenum (Mo Kα, λ=0.71 Å) radiation may suffice[4]. However, if the molecule consists entirely of light atoms, Copper (Cu Kα, λ=1.54 Å) radiation is strictly required to maximize the resonant scattering effect[3].

Step 2: Heavy-Atom Derivatization (For Recalcitrant Light-Atom Structures)

  • Causality: Covalently attaching a heavy atom artificially amplifies the anomalous dispersion signal, ensuring a highly precise Flack parameter even with suboptimal crystal quality.

  • Methodology: React bicyclic alcohols or amines with chiral reagents such as dichlorophthalic acid or Mosher's acid equivalents. Purify the resulting diastereomers via HPLC and subject them to slow evaporation in a binary solvent system (e.g., Hexane/EtOAc).

Step 3: Co-Crystallization (Non-Covalent Alternative)

  • Methodology: If covalent derivatization alters the target molecule unacceptably, perform co-crystallization with heavy-atom-containing co-formers (e.g., tetraaryladamantanes or chiral salts)[7][8]. Dissolve equimolar amounts of the bicyclic API and the co-former in a volatile solvent, allowing slow evaporation to force the API into a highly ordered, non-centrosymmetric lattice.

Protocol 2: Data Collection & Refinement Workflow

This step-by-step methodology ensures a self-validating feedback loop during data acquisition and structure refinement.

Step 1: Crystal Mounting and Cryocooling

  • Select a pristine, single-domain crystal under polarized light and mount it on a goniometer loop using a cryoprotectant oil.

  • Flash-cool the crystal to 100 K using an open-flow nitrogen stream.

  • Causality: Cryocooling minimizes atomic thermal vibrations (thermal ellipsoids), drastically improving high-angle diffraction intensity and data resolution. High resolution is mathematically vital for resolving the weak intensity differences between Friedel pairs[9].

Step 2: Data Collection Strategy

  • Configure the diffractometer software (e.g., APEX or CrysAlisPro) to collect highly redundant data.

  • Validation Check: Ensure the collection strategy guarantees a Friedel pair coverage of >95% [10]. Without near-complete Friedel coverage, Bayesian statistical validation will fail.

Step 3: Structure Solution and Refinement

  • Process frames and apply rigorous empirical absorption corrections (e.g., SADABS). Anomalous dispersion is highly sensitive to absorption errors; poor correction will artificially skew Friedel differences.

  • Solve the phase problem using intrinsic phasing (SHELXT) and refine the independent atom model using SHELXL within the Olex2 GUI[11].

  • Caution with SQUEEZE: If using PLATON's SQUEEZE tool to handle disordered solvent, ensure the solvent does not contain heavy atoms. SQUEEZE removes the real scattering component but leaves the imaginary (anomalous) component. If heavy atoms are squeezed out, it will fatally corrupt the absolute structure calculation[6].

Step 4: Absolute Structure Validation

  • Execute the refinement to convergence. Check the Combined Figure of Merit (CFOM) and ensure the final R1​ value is <0.05 .

  • Evaluate the Flack ( x ), Hooft ( y ), and Parsons' ( z ) parameters generated in the CIF output[5][6].

Data Presentation: Interpreting Absolute Structure Parameters

The following table summarizes the quantitative thresholds required to validate the absolute configuration of a bicyclic molecule.

Parameter Value ( x , y , or z )Standard Uncertainty (s.u.)Interpretation & Required Action
~ 0.00 < 0.04 Confirmed: The absolute configuration of the model is correct.
~ 1.00 < 0.04 Inverted: The true structure is the enantiomer of the current model. Type inv -f in Olex2 to invert coordinates (x,y,z → -x,-y,-z) and re-refine[11].
~ 0.50 < 0.04 Racemic Twin: The crystal is a racemic mixture (inversion twin)[10].
Any value > 0.10 Inconclusive: The anomalous signal is too weak. You must re-collect data using Cu Kα radiation or perform heavy-atom derivatization[3].

Workflow Visualization

G Start Bicyclic API / Natural Product HeavyAtom Contains Heavy Atoms? (> Si) Start->HeavyAtom MoRad Mo Kα or Cu Kα Radiation HeavyAtom->MoRad Yes CuRad Strictly Cu Kα Radiation HeavyAtom->CuRad No (Light Atoms Only) DataColl Data Collection (100 K, High Redundancy, Friedel Pairs > 95%) MoRad->DataColl Deriv Consider Heavy-Atom Derivatization / Co-crystal CuRad->Deriv Optional CuRad->DataColl Deriv->DataColl Refine Structure Refinement (SHELXL / Olex2) DataColl->Refine CheckFlack Check Flack (x) & Hooft (y) Parameters Refine->CheckFlack Success Absolute Configuration Confirmed (s.u. < 0.1) CheckFlack->Success x ≈ 0 Invert Invert Structure (x ≈ 1.0) CheckFlack->Invert x ≈ 1 Inconclusive Inconclusive (Large s.u.) Re-collect or Derivatize CheckFlack->Inconclusive s.u. > 0.1

Workflow for determining absolute configuration via X-ray crystallography.

References

  • Best Practice and Pitfalls in Absolute Structure Determin
  • Drug discovery by single crystal X-ray structure analysis. rigaku.com.
  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Altern
  • Frequently asked questions about the Bayesian statistics / Maximum likelihood method of determining absolute structure. hooft.net.
  • Howard Flack and the Flack Parameter. mdpi.com.
  • Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED Via Chiral Salt Form
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. northwestern.edu.
  • Absolute Configur
  • Determination of absolute configur
  • Use of intensity quotients and differences in absolute structure refinement. iucr.org.
  • Absolute Configuration of Small Molecules by Co-Crystalliz
  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. benchchem.com.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. tcichemicals.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Overlap in Rigid Bicyclic Systems

Welcome to the Advanced NMR Troubleshooting Center. Rigid bicyclic systems (e.g., norbornanes, bicyclo[2.2.2]octanes, and bridged heterocycles) present unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. Rigid bicyclic systems (e.g., norbornanes, bicyclo[2.2.2]octanes, and bridged heterocycles) present unique analytical challenges. Their constrained geometries force protons into close spatial proximity with fixed dihedral angles, leading to extensive homonuclear spin-spin coupling ( J -coupling) and severe second-order strong coupling effects[1],[2]. Combined with a narrow chemical shift range for aliphatic protons, this frequently results in intractable signal overlap.

As a Senior Application Scientist, I have designed this guide to move beyond basic 1D 1 H NMR. Below, you will find field-proven, self-validating workflows to deconvolute complex spectra, complete with the mechanistic causality behind each technique.

Diagnostic Workflow

NMR_Troubleshooting Start Acquire Standard 1D 1H NMR (CDCl3, 298K) Check1 Severe Aliphatic Overlap? Start->Check1 ASIS Apply ASIS (Change solvent to C6D6 or C5D5N) Check1->ASIS Yes Success Extract Chemical Shifts & J-Couplings Assign Stereochemistry Check1->Success No Check2 Signals Resolved? ASIS->Check2 PureShift Run Pure Shift NMR (PSYCHE) Homodecoupling Check2->PureShift No (Multiplet Overlap) TwoD Run 2D NMR / 1D Selective TOCSY Spin System Isolation Check2->TwoD No (Spin System Overlap) Check2->Success Yes PureShift->Success TwoD->Success

Workflow for resolving NMR signal overlap in rigid bicyclic molecules.

Frequently Asked Questions & Troubleshooting Protocols

Issue 1: The "Aliphatic Hump" - Resolving Crowded Chemical Shifts

Q: The aliphatic protons of my bicyclo[2.2.1]heptane derivative form an unresolved hump between 1.2 and 2.0 ppm. How can I separate these signals without moving to a higher-field magnet?

A: Utilize Aromatic Solvent-Induced Shift (ASIS).

The Causality: In non-aromatic solvents like CDCl 3​ , protons in similar electronic environments resonate at nearly identical frequencies. By switching to an aromatic solvent like benzene-d 6​ (C 6​ D 6​ ) or pyridine-d 5​ (C 5​ D 5​ N), the solvent molecules form transient, non-covalent collision complexes with the solute. The strong magnetic anisotropy of the aromatic ring differentially shields or deshields the solute's protons depending on their precise spatial orientation relative to the solvent's π -cloud[3],[4]. Because rigid bicyclic systems have fixed, well-defined geometries, ASIS induces highly specific chemical shift changes ( Δδ ), effectively pulling overlapping signals apart[5].

Data Presentation: Typical ASIS Effects on Bicyclic Protons (Hypothetical Norbornane Derivative Data)

Proton Assignment δ in CDCl 3​ (ppm) δ in C 6​ D 6​ (ppm) Δδ (C 6​ D 6​
  • CDCl 3​ )
Resolution Status
Bridgehead (H1, H4)2.15 (m)1.85 (m)-0.30Resolved
Exo (H2, H3)1.55 (m)1.30 (m)-0.25Resolved
Endo (H2, H3)1.52 (m)1.45 (m)-0.07Resolved from Exo
Bridge (H7a, H7b)1.35 (m)1.10 (m)-0.25Resolved

Experimental Protocol: ASIS Implementation

  • Sample Preparation: Evaporate the original CDCl 3​ sample completely under a gentle stream of nitrogen to prevent residual solvent signals from complicating the spectrum.

  • Solvent Exchange: Redissolve the sample in 0.6 mL of 100% Benzene-d 6​ or Pyridine-d 5​ . Ensure the concentration remains identical to the original sample (e.g., 10-15 mg/mL) to rule out concentration-dependent shifts[3].

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum using the exact same parameters (temperature, number of scans, relaxation delay) as the baseline spectrum.

  • Validation: Overlay the spectra. Track the migration of multiplets to assign signals based on the differential Δδ values.

Issue 2: Multiplet Complexity - Suppressing Homonuclear Coupling

Q: ASIS improved the dispersion, but the extensive J -coupling in my bridged system still causes the multiplets to overlap. How can I extract exact chemical shifts?

A: Implement Pure Shift NMR (Broadband Homonuclear Decoupling).

The Causality: Rigid bicyclic systems exhibit complex splitting patterns due to numerous vicinal ( 3J ) and long-range W-couplings ( 4J ) inherent to their constrained dihedral angles[1],[2]. Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation) or Zangger-Sterk methods, suppress homonuclear scalar coupling ( JHH​ ) during acquisition[6],[7]. This collapses complex multiplets into sharp, highly resolved singlets at their respective chemical shifts, artificially mimicking the resolution of a much higher-field spectrometer (e.g., making a 500 MHz instrument perform like a 5 GHz instrument for resolution purposes)[6],[8].

Experimental Protocol: Pure Shift 1H NMR (PSYCHE) Setup

  • Pulse Sequence Selection: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin) from the spectrometer library[6].

  • Parameter Optimization:

    • Set the flip angle for the chirp pulses low (typically ~15-20°) to maintain sensitivity while preventing artifacts.

    • Adjust the sweep width of the chirp pulse to cover the entire proton spectral width.

    • Set the data acquisition to pseudo-2D mode (interferogram-based acquisition) where chunks of data are collected and stitched together[8].

  • Acquisition: Run the experiment. Because pure shift experiments suffer from inherently lower sensitivity, increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D 1 H experiment[7],[9].

  • Processing: Process the pseudo-2D data using covariance or 1D-stitching algorithms to yield the final 1D pure shift spectrum[6].

Issue 3: Isolating Specific Spin Systems from the "Hump"

Q: I need to measure the exact coupling constant between an endo proton and a bridgehead proton, but their signals are buried under other aliphatic peaks. Pure shift removes the J -coupling I need to measure. What is the alternative?

A: Utilize 1D Selective TOCSY (Total Correlation Spectroscopy).

The Causality: When you need to preserve J -coupling information but eliminate overlap, 1D selective TOCSY is the optimal choice. By applying a selective radiofrequency (RF) pulse to an isolated, well-resolved resonance (e.g., a substituent methyl group or an electronegative-adjacent proton), magnetization is transferred through the scalar coupling network ( J -bonds) to all other protons within that specific spin system. Protons outside this continuous spin network are filtered out, effectively extracting the buried bicyclic signals from the overlapping "hump" with their multiplet structures completely intact.

TOCSY_Mechanism Excitation Selective RF Pulse (Targets isolated spin) Mixing Isotropic Mixing (Spin-locking field) Excitation->Mixing Transfer1 Direct Neighbor (20-30 ms) Mixing->Transfer1 Short Mixing Transfer2 Distant Protons (80-120 ms) Mixing->Transfer2 Long Mixing Output Filtered 1D Spectrum (Only coupled spins visible) Transfer1->Output Transfer2->Output

Magnetization transfer pathway in a 1D selective TOCSY experiment based on mixing time.

Experimental Protocol: 1D Selective TOCSY

  • Target Identification: Identify a single, well-resolved multiplet in the 1D 1 H spectrum that belongs to the spin system of interest.

  • Pulse Setup: Load the 1D selective TOCSY sequence (e.g., seldigpzs or seltocsy).

  • Selective Excitation: Define the excitation region by setting the transmitter frequency exactly on the target multiplet. Choose a shaped pulse (e.g., Gaussian or RSNOB) with a bandwidth narrow enough to excite only the target peak (typically 20-50 Hz).

  • Mixing Time Optimization: Set the isotropic mixing time (D9).

    • For direct neighbors (vicinal): 20-30 ms.

    • For the entire bicyclic spin system (long-range relay): 80-120 ms[10].

  • Acquisition & Phasing: Acquire the spectrum. Phase the selectively excited peak to be positive; the relayed signals will also appear in pure absorption phase, allowing for accurate extraction of J -coupling constants.

References
  • Pure Shift NMR - Manchester NMR Methodology Group. The University of Manchester. Available at: 6

  • Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry Books. Available at: 7

  • Pure Shift NMR Service. Creative Biostructure. Available at: 9

  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives. BenchChem. Available at: 10

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (PMC). Available at: 8

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at: Link

  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. BenchChem. Available at: 3

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy. ResearchGate. Available at: 4

  • Stereoselective Synthesis and NMR Characterization of C‐24 Epimeric Pairs of 24‐Alkyl Oxysterols. DOI/MDPI. Available at: 5

  • Long-Range Spin-Spin Couplings in the Nuclear Magnetic Resonance Spectra of Some Bicyclo [2.2.1]heptanes. Journal of the American Chemical Society. Available at: 1

  • Vibrational Corrections to NMR Spin–Spin Coupling Constants. PMC. Available at: 2

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks, safety concerns, and yield-limiting factors encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks, safety concerns, and yield-limiting factors encountered during the multigram to kilogram scale-up of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. This Cbz-protected bridged morpholine is a highly valuable building block in medicinal chemistry, but its synthesis requires precise control over stereochemistry and reaction thermodynamics.

Below, you will find our validated synthetic workflow, targeted troubleshooting FAQs, optimization data, and a self-validating scale-up protocol designed to ensure reproducibility and safety.

Section 1: Synthetic Strategy & Workflow

The most robust route to this bicyclic system begins with the inexpensive chiral pool starting material, trans-4-hydroxy-L-proline. The sequence involves amine protection, carboxylic acid reduction, regioselective activation of the resulting primary alcohol, and a final base-catalyzed intramolecular cyclization[1].

SynthesisWorkflow SM trans-4-Hydroxy-L-proline (Starting Material) Step1 Amine Protection (Cbz-Cl, NaOH, H2O) SM->Step1 Int1 Cbz-Hydroxyproline Step1->Int1 Step2 Carboxylic Acid Reduction (Mixed Anhydride / NaBH4) Int1->Step2 Int2 Diol Intermediate Step2->Int2 Step3 Selective Activation (TsCl, Pyridine or TEA) Int2->Step3 Int3 Primary Tosylate Step3->Int3 Step4 Intramolecular Cyclization (NaOMe / MeOH or t-BuOK) Int3->Step4 Product Benzyl 2-oxa-5-azabicyclo[2.2.1] heptane-5-carboxylate Step4->Product

Workflow for the scale-up synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

Section 2: Troubleshooting Guides & FAQs

Q1: During the reduction of Cbz-protected trans-4-hydroxy-L-proline, I observe significant thermal runaway at the 500g scale. How can I mitigate this?

  • Causality: The traditional use of Borane-THF or NaBH₄/I₂ for carboxylic acid reduction is highly exothermic with delayed initiation, leading to dangerous thermal runaways at scale. Furthermore, the rapid evolution of hydrogen gas is difficult to manage in standard reactor setups.

  • Solution: Transition to a mixed anhydride reduction protocol. By activating the carboxylic acid with ethyl chloroformate and N-methylmorpholine (NMM) at -15°C, followed by the controlled addition of aqueous NaBH₄, you avoid strictly anhydrous conditions and perfectly control the exotherm. The mixed anhydride intermediate is cleanly reduced to the diol without compromising the Cbz protecting group or the chiral center.

Q2: How do I control regioselectivity during the activation of the diol intermediate to prevent bis-activation?

  • Causality: The diol intermediate possesses a primary alcohol (from the reduced acid) and a secondary alcohol (on the pyrrolidine ring). While the primary alcohol is sterically less hindered, aggressive reagents like Methanesulfonyl chloride (MsCl) can over-activate both sites, leading to complex mixtures and poor cyclization yields.

  • Solution: Use p-Toluenesulfonyl chloride (TsCl) instead of MsCl. The bulky tosyl group provides superior regioselectivity for the primary alcohol. Maintaining the reaction strictly between 0°C and 5°C with pyridine or triethylamine ensures mono-tosylation.

Q3: The intramolecular cyclization step using NaH/THF yields inconsistent results and generates dangerous hydrogen gas at scale. Are there safer alternatives?

  • Causality: While some patent literature describes the use of Sodium Hydride (NaH) in THF for this cyclization[2], NaH is heterogeneous, highly moisture-sensitive, and poses a severe fire hazard at scale due to H₂ evolution. Additionally, strong unhindered bases can promote E2 elimination of the tosylate rather than the desired intramolecular Sₙ2 etherification.

  • Solution: Switch to Sodium Methoxide (NaOMe) in Methanol. Recent improved methodologies demonstrate that NaOMe provides a homogeneous, milder system that efficiently drives the cyclization[1]. This method drastically reduces elimination side reactions and has been proven to increase overall yields to ~70% across the entire synthetic sequence[1].

Section 3: Quantitative Data & Optimization

To highlight the causality behind our base selection for the critical cyclization step, we evaluated three different conditions at a 100g scale. The data below illustrates why NaOMe/MeOH is the superior choice for process chemistry.

Table 1: Optimization of Intramolecular Cyclization Conditions (100g Scale)

Base (Equiv)SolventTemperatureTime (h)Yield (%)Mechanistic Observation & Scalability
NaH (1.5)THF0°C to RT1245%H₂ gas evolution poses safety risks; significant E2 elimination side-product observed[2].
t-BuOK (1.5)THF0°C to RT868%Homogeneous reaction; moderate elimination observed due to the high basicity of the tert-butoxide ion.
NaOMe (1.5)MeOHReflux (65°C)486% Clean Sₙ2 conversion; highly scalable; no H₂ gas evolution; minimal elimination[1].

Section 4: Self-Validating Protocols

Before initiating the cyclization, consult the following decision tree to troubleshoot potential yield drops.

TroubleshootingLogic Issue Low Yield in Cyclization Step Check1 Is the starting material fully consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Are side products visible (e.g., elimination)? Yes1->Check2 Sol1 Increase base equivalents or reaction temperature No1->Sol1 Yes2 Yes Check2->Yes2 No2 No Check2->No2 Sol2 Switch base to NaOMe to prevent E2 elimination Yes2->Sol2 Sol3 Check for moisture in solvent (Perform Karl Fischer titration) No2->Sol3

Decision tree for troubleshooting low yields during the intramolecular cyclization step.

Step-by-Step Methodology: Optimized Scale-Up Cyclization

Objective: Intramolecular etherification of the mono-tosylated diol intermediate to form the bridged bicyclic core[1]. Scale: 100 mmol (approx. 40.5 g of starting tosylate).

Materials:

  • (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (40.5 g, 100 mmol)

  • Sodium Methoxide (NaOMe) powder (8.1 g, 150 mmol, 1.5 equiv)

  • Anhydrous Methanol (200 mL)

  • Saturated aqueous Na₂CO₃ (500 mL)

  • Ethyl Acetate (3 x 150 mL)

  • Brine (100 mL)

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend the tosylate intermediate (40.5 g) in anhydrous methanol (200 mL).

  • Base Addition: Add NaOMe (8.1 g) in portions over 10 minutes at room temperature.

    • Causality Check: Ensure the system is under a positive pressure of nitrogen to prevent moisture ingress, which could prematurely hydrolyze the tosylate before cyclization occurs.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours.

    • Validation: Monitor the reaction by TLC (Ethyl Acetate:Petroleum Ether 1:1) or LC-MS. The reaction is complete when the starting material spot entirely disappears. Do not heat past 6 hours to avoid degradation of the Cbz group.

  • Quenching: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 50 mL.

    • Causality Check: Removing the bulk of the methanol minimizes the volume of organic waste and prevents the product from partitioning into the aqueous layer during extraction.

  • Extraction: Quench the concentrated residue by adding saturated aqueous Na₂CO₃ (500 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under vacuum. The crude product can be purified by short-path distillation or crystallization to yield the title compound as a colorless to pale yellow oil (approx. 20.0 g, 86% yield)[1].

References

  • Vertex Pharmaceuticals Inc. (2014). Phenyl amino pyrimidine bicyclic compounds and uses thereof (US Patent No. 8,809,359 B2). U.S.
  • Zhang, D.-F., Li, P., Lin, Z.-Y., & Huang, H.-H. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 479-481.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges for Polar Bicyclic Amine Intermediates

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar bicyclic amines (e.g., quinuclidines, tropanes, diazabicyclo[3.2.1]octanes). These satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar bicyclic amines (e.g., quinuclidines, tropanes, diazabicyclo[3.2.1]octanes). These saturated, rigid scaffolds are highly prized in medicinal chemistry, but they present a "perfect storm" of purification challenges: extreme basicity (causing severe tailing on silica), high hydrophilicity (leading to poor aqueous extraction recovery), and a lack of conjugated pi-electrons (rendering standard UV detection useless).

This technical guide provides field-proven, self-validating protocols to bypass these bottlenecks, ensuring high-yield recovery and exceptional purity for your most challenging amine intermediates.

Part 1: Troubleshooting Guide & FAQs

Q1: My bicyclic amine streaks terribly on normal-phase silica, and I cannot separate it from closely eluting impurities. Why does this happen, and how do I fix it? Causality: Bicyclic amines possess highly accessible, basic nitrogen lone pairs. On bare silica gel (which has a pKa of ~4.5–5.5), these amines undergo strong electrostatic interactions (ion-exchange) and hydrogen bonding with acidic silanol groups, causing severe peak tailing and irreversible adsorption[1]. Solution:

  • Mobile Phase Modifiers: Add a volatile basic modifier (e.g., 1–5% Triethylamine or 1% NH₄OH in Methanol) to your mobile phase. The modifier competitively binds to the acidic silanols, masking them from the target amine[2].

  • Switch to HILIC: If normal phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase but operates with a reversed-phase-like mobile phase. By starting with a high organic concentration (e.g., 90% Acetonitrile), the polar amine partitions preferentially into a water-enriched layer on the stationary phase, providing excellent retention and sharp peak shapes[3][4].

Q2: I am losing all my product in the aqueous phase during liquid-liquid extraction (LLE). How can I recover my highly water-soluble amine? Causality: Polar bicyclic amines often have low partition coefficients (LogP < 0) and extreme water solubility, especially if they form salts during acidic workups. Solution: Bypass LLE entirely using Catch-and-Release SCX SPE . Strong Cation Exchange (SCX) resins (e.g., propylsulfonic acid) have a pKa < 1. When your basic amine (pKa ~9–11) passes through, it is protonated and forms a strong electrostatic bond with the sulfonate anion ("Catch"). Neutral and acidic impurities are washed away with organic solvents. The purified amine is then eluted ("Release") using a strong methanolic ammonia solution, which deprotonates the amine and breaks the electrostatic interaction[5][6].

Q3: I am trying to separate a secondary bicyclic amine from a tertiary amine impurity using SCX, but they co-elute. How can I differentiate them? Causality: SCX relies purely on basicity. Because both secondary and tertiary amines are highly basic, the sulfonic acid resin cannot differentiate between them[7]. Solution: Use a Derivatization Purification Technique (DPT) . Treat the crude mixture with Boc₂O. The secondary amine will form a neutral carbamate, losing its basicity. The tertiary amine remains basic and will bind to the SCX resin. The Boc-protected product will flow through in the non-basic wash and can be subsequently deprotected[7].

Q4: I am trying Reversed-Phase (RP-HPLC), but the amine elutes in the void volume. What is wrong? Causality: Reversed-phase chromatography relies on hydrophobic partitioning. Highly polar amines lack sufficient hydrophobicity to interact with a C18 stationary phase and will elute with the solvent front[8]. Solution: Switch to HILIC. In HILIC, water is the strongest eluting solvent. Gradient elution begins at a high organic solvent concentration, forcing the polar analytes to interact with the polar stationary phase[8][9].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Catch-and-Release Purification using SCX-2 SPE

Self-Validation Check: If the target amine is not recovered in Step 4, immediately check the pH of your release solvent. It must be strictly >9 to fully deprotonate the sulfonic acid/amine complex. If the pH is too low, the amine will remain bound to the resin[10].

  • Column Conditioning: Pre-wet an SCX-2 cartridge (use 1g of sorbent per 20–50 mg of expected basic compound) with 10 mL of Methanol (MeOH), followed by 10 mL of Dichloromethane (DCM)[7].

  • Sample Loading ("Catch"): Dissolve the crude reaction mixture in a minimum volume of DCM or DCM/MeOH (1:1) and load it onto the cartridge. Allow it to pass through via gravity.

  • Washing: Wash the cartridge with 10 mL of DCM, followed by 10 mL of MeOH. Action: Discard these washes; they contain non-basic impurities and neutral byproducts.

  • Elution ("Release"): Elute the target amine by passing 10 mL of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge[5].

  • Isolation: Concentrate the methanolic ammonia eluent under reduced pressure to yield the highly pure free-base bicyclic amine.

Protocol B: HILIC Method Development for Polar Amines

Self-Validation Check: HILIC columns require extensive equilibration. If your retention times are drifting between injections, the aqueous hydration layer on the stationary phase has not fully stabilized. Increase your equilibration time[4].

  • Stationary Phase Selection: Select an Amide, Zwitterionic, or unbonded BEH (Bridged Ethylene Hybrid) Silica HILIC column[9].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid to ensure the amine is fully ionized).

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Equilibration: Flush the column with at least 20 column volumes of the starting mobile phase (95% Solvent B) before the first injection to establish the critical water-enriched layer[3].

  • Gradient Design: Start at 95% Solvent B (highly organic, weak eluent in HILIC). Run a linear gradient down to 50% Solvent B over 10 column volumes to elute the polar amine[11].

Part 3: Quantitative Data Tables

Table 1: Comparison of Chromatographic Modes for Polar Amines
Chromatographic ModeStationary PhaseMobile PhaseRetention MechanismBest Application
Normal Phase (NP) Bare SilicaHexane/EtOAc + Basic ModifierAdsorption / H-BondingLipophilic amines with UV chromophores
Reversed Phase (RP) C18 / C8Water/MeCN + Acidic BufferHydrophobic PartitioningAmines with large hydrophobic regions
HILIC Amide / ZwitterionicMeCN/Water + Buffer (High Org)Partitioning into water layerHighly polar, water-soluble amines
SCX Catch & Release Propylsulfonic AcidDCM/MeOH → NH₃/MeOHStrong Cation ExchangeAqueous extraction failures; desalting
Table 2: Mobile Phase Modifiers and their Effects on Amine Peak Shape
ModifierTypical ConcentrationMechanism of ActionDetection Compatibility
Triethylamine (TEA) 0.1 – 1.0%Competitively binds acidic silanolsUV (Not MS compatible)
Ammonium Hydroxide 0.1 – 0.5%Deprotonates silanols, masks interactionsUV, MS (Highly volatile)
Formic Acid / TFA 0.1%Ion-pairing, lowers pH to protonate amineMS (Formic), UV (TFA)
Ammonium Formate 10 mMBuffer control, standardizes ionizationMS, CAD, ELSD

Part 4: Mandatory Visualizations

PurificationWorkflow Start Crude Polar Bicyclic Amine Q1 Is the amine highly water-soluble? Start->Q1 SCX SCX Catch & Release SPE Q1->SCX Yes (LLE fails) Q2 Does it have a UV Chromophore? Q1->Q2 No (Extractable) Deriv Derivatization (e.g., Boc) prior to purification SCX->Deriv If separation of 2°/3° amines is needed HILIC_MS HILIC with MS/ELSD Detection Q2->HILIC_MS No UV NP_Silica Normal Phase Silica (with basic modifier) Q2->NP_Silica Has UV

Logical workflow for selecting a purification strategy for polar bicyclic amines.

SCXMechanism Load 1. Load Apply crude mixture in MeOH/DCM Catch 2. Catch Amine binds to Sulfonic Acid (SCX) Load->Catch Wash 3. Wash Elute non-basic impurities Catch->Wash Release 4. Release Elute with NH3/MeOH to free-base amine Wash->Release Pure 5. Isolate Evaporate to yield pure amine Release->Pure

Step-by-step mechanism of Catch-and-Release Solid Phase Extraction (SPE) using SCX.

References

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma Aldrich. 3

  • ISOLUTE Si-TsOH (SCX-3) Catch and Release Purification of Amines. Biotage. 5

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. 11

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. 4

  • Why HILIC is what your polar compounds need for purification. Buchi. 8

  • ISOLUTE Si Propylsulfonic Acid (SCX-2) metal scavenger/scavenger. Biotage. 6

  • SiliaBond SCX and SCX-2: Silicas of the Month. Namiki / SiliCycle. 10

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Waters. 9

  • Chemistry Data Sheet: Mixtures using Derivatization Purification Techniques. Biotage. 7

  • 2-Bromoethylamine Experimental Protocols. Benchchem. 1

  • (Tetrahydrofuran-3-yl)methanamine Synthesis Methodologies. Benchchem. 2

Sources

Optimization

Technical Support Center: Nitrogen Protection Strategies for the 2-Oxa-5-azabicyclo[2.2.1]heptane Core

Welcome to the Technical Support Center for the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This conformationally restricted morpholine isostere is increasingly utilized in medicinal chemistry and oligonucleotide synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This conformationally restricted morpholine isostere is increasingly utilized in medicinal chemistry and oligonucleotide synthesis to improve pharmacokinetic properties and target binding affinities. However, the steric hindrance of the bridged bicyclic system and the sensitivity of the ether bridge present unique challenges during the protection and deprotection of the N5 secondary amine.

This guide provides field-proven troubleshooting strategies, alternative protecting group (PG) selections, and self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting Guide – Why Standard PGs Fail

Q: Why do standard protecting groups like N-Benzoyl or Boc sometimes cause issues with the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold? A: The causality lies in the structural constraints of the bicyclic core. The original 1971 synthesis by Portoghese utilized an N-benzoyl group, but the deprotection was notoriously tedious, requiring harsh hydrolysis that often degrades sensitive functional groups[1]. While Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are modern standards, they have distinct limitations in complex molecule synthesis:

  • Boc Deprotection: Requires strong acids (e.g., TFA, HCl). While the 2-oxa bridge is generally stable, prolonged exposure to strong acids in the presence of other activating groups can lead to ether cleavage or epimerization at the bridgehead carbons[2].

  • Cbz Deprotection: Typically relies on catalytic hydrogenation (Pd/C, H2). The exo-face of the 2-oxa-5-azabicyclo[2.2.1]heptane core can sterically hinder the catalyst surface, leading to sluggish reactions. Furthermore, it is incompatible with reducible functional groups like alkenes or alkynes[1].

Part 2: FAQ – Selecting Alternative Protecting Groups

Q: When should I consider an Alloc (Allyloxycarbonyl) group for this core? A: Alloc is ideal when your substrate contains both acid-sensitive (e.g., acetals, glycosidic bonds) and reduction-sensitive (e.g., alkenes, reducible halogens) moieties. Alloc is cleaved under mild, neutral conditions using catalytic Pd(0) and a nucleophilic scavenger (like phenylsilane or morpholine). This orthogonal approach preserves the integrity of the bicyclic ether bridge.

Q: How does the Teoc (2-(Trimethylsilyl)ethoxycarbonyl) group perform on the 5-aza position? A: Teoc is highly recommended when orthogonality to both catalytic hydrogenation and acidic deprotection is required. It is cleaved by a fluoride source (e.g., TBAF). The silicon-fluoride bond formation provides a strong thermodynamic driving force, ensuring rapid deprotection even in sterically congested bicyclic environments.

Q: Can I use an Acetyl group for protection during solid-phase oligonucleotide synthesis? A: Yes. In the synthesis of bridged nucleic acids, the acetyl group is robust during the repetitive acidic detritylation cycles of oligonucleotide synthesis. It can be efficiently cleaved under standard basic deprotection conditions (ammonia/methylamine solution) without causing ring-opening of the 2-oxa-5-azabicyclo[2.2.1]heptane core[3].

Part 3: Quantitative Data – PG Comparison Matrix

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonality / AdvantagesTypical Yield
Cbz Cbz-Cl, BaseH2, Pd/C or HBr/AcOHStable to mild acid/base. Good for early-stage synthesis.70–85%[1]
Boc Boc2O, BaseTFA or HCl in DioxaneStable to hydrogenation and base. Highly crystalline intermediates.80–95%[2]
Alloc Alloc-Cl, BasePd(PPh3)4, PhSiH3Orthogonal to acid, base, and standard hydrogenation.75–90%
Teoc Teoc-OSu, BaseTBAF in THFOrthogonal to acid, base, and Pd-catalyzed reduction.80–92%
Acetyl Ac2O or AcClNH3 / MethylamineRobust during oligonucleotide solid-phase synthesis.65–80%[3]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Teoc Protection of the N5 Amine

Causality Check: Teoc-OSu (N-(2-Trimethylsilylethoxycarbonyloxy)succinimide) is used instead of Teoc-Cl to prevent the generation of HCl, which could prematurely cleave acid-sensitive groups or protonate the secondary amine, slowing down the reaction.

  • Preparation: Dissolve 2-oxa-5-azabicyclo[2.2.1]heptane free base (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Reasoning: DIPEA acts as a non-nucleophilic base to neutralize any trace acid and keep the amine in its highly reactive, unprotonated state.

  • Reagent Addition: Add Teoc-OSu (1.1 eq) portion-wise at 0 °C to control the exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 1:1) and stain with Ninhydrin. The disappearance of the baseline amine spot (which stains deep purple) and the appearance of a higher Rf​ spot (UV inactive, does not stain with Ninhydrin) confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Alloc Deprotection using Pd(0)

Causality Check: Pd(PPh3)4 coordinates to the allyl group, forming a π -allyl palladium complex and releasing the secondary amine. A nucleophilic scavenger (phenylsilane) is required to irreversibly trap the π -allyl complex, preventing re-allylation of the amine.

  • Preparation: Dissolve the Alloc-protected 2-oxa-5-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM under a strict argon atmosphere.

  • Scavenger Addition: Add phenylsilane (PhSiH3) (2.5 eq) as the allyl scavenger.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Reasoning: The solution will immediately turn pale yellow, indicating the formation of the active Pd(0) species.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Monitor by LC-MS. Look for the mass shift corresponding to the loss of the Alloc group (-84 Da). Alternatively, TLC stained with Ninhydrin will reveal a new, highly polar spot that stains purple/brown upon heating, confirming the liberation of the free secondary amine.

  • Purification: Concentrate and purify via silica gel chromatography (using a gradient of DCM/MeOH with 1% Et3N to successfully elute the polar amine).

Part 5: Decision Workflow Visualization

PG_Workflow Start Evaluate Substrate Sensitivities AcidSens Acid Sensitive? (e.g., Acetals) Start->AcidSens RedSens Reduction Sensitive? (e.g., Alkenes) AcidSens->RedSens Yes BaseSens Base Sensitive? (e.g., Esters) AcidSens->BaseSens No UseCbz Use Cbz (Cleavage: H2, Pd/C) RedSens->UseCbz No UseAlloc Use Alloc (Cleavage: Pd(0)) RedSens->UseAlloc Yes (Needs Pd(0)) UseTeoc Use Teoc (Cleavage: TBAF) RedSens->UseTeoc Yes (Needs Fluoride) UseBoc Use Boc (Cleavage: TFA) BaseSens->UseBoc Yes UseAcetyl Use Acetyl (Cleavage: NH3/MeNH2) BaseSens->UseAcetyl No (Oligo Synthesis)

Workflow for selecting orthogonal protecting groups for the 2-oxa-5-azabicyclo[2.2.1]heptane core.

References

  • Title: An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.
  • Title: 2-Oxa-5-azabicyclo[2.2.
  • Title: Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Constrained Proline Analogs: Spotlight on Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

In the landscape of modern drug discovery and peptide science, the strategic manipulation of peptide conformation is a cornerstone of rational design. Proline, with its unique cyclic structure, naturally imparts signific...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and peptide science, the strategic manipulation of peptide conformation is a cornerstone of rational design. Proline, with its unique cyclic structure, naturally imparts significant conformational rigidity to a peptide backbone. However, the quest for enhanced potency, selectivity, and metabolic stability has driven the development of a diverse arsenal of constrained proline analogs.[1] These mimics offer a means to fine-tune the three-dimensional structure of peptides, thereby optimizing their interaction with biological targets.

This guide provides an in-depth comparison of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate against other prominent classes of constrained proline analogs. We will delve into their distinct structural features, conformational effects, and the subsequent impact on peptide and protein properties, supported by experimental data and detailed methodologies.

The Rationale for Constraining Proline

The pyrrolidine ring of proline restricts the Ramachandran space available to the peptide backbone, but it still allows for a degree of flexibility, primarily through ring puckering (Cγ-endo and Cγ-exo) and cis-trans isomerization of the preceding peptide bond.[2] This isomerization can be a slow process and can influence the rate of protein folding and receptor binding. Constrained proline analogs are designed to limit this conformational freedom further, locking the proline surrogate into a specific pucker or biasing the cis-trans amide bond equilibrium. This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity and specificity.[3]

Featured Analog: Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic proline analog that introduces a rigid, bridged structure. The defining feature of this analog is the oxa-bridge, which significantly restricts the puckering of the five-membered ring.

Structural and Conformational Properties

The crystal structure of a closely related derivative, benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, provides valuable insights into the geometry of this scaffold.[4] The bicyclic system locks the pyrrolidine ring into a fixed conformation, eliminating the endo/exo puckering equilibrium observed in proline. This rigid structure can be instrumental in forcing a peptide into a specific bioactive conformation.

The presence of the benzyl carbamate (Cbz) protecting group is standard for its use in peptide synthesis, allowing for straightforward incorporation into peptide chains using established protocols.

A Comparative Analysis of Constrained Proline Analogs

To understand the unique properties of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, it is essential to compare it with other widely used constrained proline analogs. The following sections will discuss the key features of these analogs and provide a comparative summary.

Fluoroprolines

4-Fluoroprolines are a class of analogs where a fluorine atom is introduced at the C4 position of the pyrrolidine ring. The stereochemistry of the fluorine atom has a profound impact on the ring pucker and the cis-trans amide bond equilibrium.[2]

  • (2S, 4R)-4-fluoroproline (4R-FPro) : The fluorine atom favors a Cγ-exo pucker, which in turn stabilizes the trans conformation of the preceding peptide bond.[5]

  • (2S, 4S)-4-fluoroproline (4S-FPro) : This diastereomer prefers a Cγ-endo pucker and stabilizes the cis conformation of the amide bond.[5]

The strong inductive effect of the fluorine atom also accelerates the rate of cis-trans isomerization, which can be beneficial in certain applications.[2]

α-Methylproline

α-Methylproline features a methyl group at the α-carbon. This substitution introduces significant steric hindrance, which strongly disfavors the cis conformation of the preceding peptide bond.[6] This makes α-methylproline an excellent tool for enforcing a trans amide bond.

Methanoprolines

Methanoprolines are bicyclic analogs where a methylene bridge connects different positions of the pyrrolidine ring. These are also known as proline methanologues.[7] The position of the bridge dictates the specific conformational constraints. For example, 2,4-methanoproline has been shown to stabilize the trans-amide bond configuration.

Comparative Performance Data

Proline AnalogKey Structural FeaturePredominant Ring PuckerInfluence on Amide BondPotential Application
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Bicyclic, oxa-bridgeFixedLikely favors trans due to steric bulkRigidly constraining peptide backbone for high affinity
(2S, 4R)-4-Fluoroproline C4-Fluoro substitutionCγ-exoFavors transStabilizing β-turns and helical structures
(2S, 4S)-4-Fluoroproline C4-Fluoro substitutionCγ-endoFavors cisInducing specific turns in peptides
α-Methylproline Cα-Methyl substitution-Strongly favors transPreventing cis-trans isomerization
Methanoprolines Methylene bridgeFixedGenerally favors transInducing specific backbone geometries

Experimental Protocols

To facilitate further research and direct comparison, we provide the following detailed experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol outlines the general steps for incorporating a protected proline analog, such as Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, into a peptide sequence using Fmoc-based solid-phase synthesis.[8][9]

Materials:

  • Fmoc-protected amino acids

  • Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (with a suitable protecting group for peptide synthesis if the Cbz is not the final N-terminal protection)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (or the proline analog) (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next cycle Cleavage Cleavage & Deprotection Washing->Cleavage Final cycle Purification Purification Cleavage->Purification Ki_Determination cluster_0 Step 1: Determine Km cluster_1 Step 2: Determine IC50 cluster_2 Step 3: Calculate Ki Km_exp Vary [Substrate] Km_plot Michaelis-Menten Plot Km_exp->Km_plot Km_calc Calculate Km Km_plot->Km_calc Ki_calc Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) Km_calc->Ki_calc IC50_exp Vary [Inhibitor] at fixed [Substrate] IC50_plot Dose-Response Curve IC50_exp->IC50_plot IC50_calc Calculate IC50 IC50_plot->IC50_calc IC50_calc->Ki_calc

Caption: Workflow for determining the inhibition constant (Ki).

Conclusion and Future Directions

The choice of a constrained proline analog is a critical decision in peptide design, with each analog offering a unique set of conformational biases. Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate stands out due to its rigid bicyclic structure, which eliminates ring puckering and provides a well-defined scaffold for orienting peptide side chains. While direct comparative biological data is currently limited, its rigid nature suggests significant potential for developing high-affinity ligands by minimizing the entropic cost of binding.

Future research should focus on the synthesis of a series of peptides incorporating Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate and other constrained analogs to allow for a direct, head-to-head comparison of their effects on binding affinity, biological activity, and proteolytic stability. Such studies will provide invaluable data for the rational design of next-generation peptide therapeutics.

References

  • Tornheim, K. (1994). Kinetic applications using high substrate and competitive inhibitor concentrations to determine Ki or Km. Analytical Biochemistry, 221(1), 53-56.
  • Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. Retrieved from [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. Retrieved from [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(78), 41172-41195.
  • Hanessian, S., & Vilchis-Reyes, M. A. (2015). Methanoprolines - Synthesis and properties.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Goretzki, A., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. Molecules, 29(4), 895.
  • Al-Sha'er, M. A., & Bánóczi, G. (2024). Proline Analogues. Chemical Reviews.
  • Johnson, D. S., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(4), 527-533.
  • Turkson, J., et al. (2008). Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3: Evaluation and Molecular Modeling. Molecular Cancer Therapeutics, 7(9), 2777-2788.
  • Sinha, S. (2014). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs.
  • Krizsan, A., et al. (2025). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. Antibiotics, 14(6), 566.
  • Lecoq, L., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study with Bicyclic Peptide Ligands of VEGF. Chemistry – A European Journal, 28(39), e202200465.
  • Keefe, A. D., et al. (2020). Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. ACS Chemical Biology, 15(6), 1461-1467.
  • Al-Obeidi, F., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 49(36), 5253-5255.
  • Flores, A., et al. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. Journal of Molecular Structure: THEOCHEM, 904(1-3), 59-67.
  • Asad, S., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 28(23), 7793.
  • Sánchez, A., & Vázquez, A. (2026). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International Journal of Molecular Sciences, 27(3), 1109.
  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(24), 7374-7380.
  • Slavoff, S. A. (2012). Discovering Bioactive Peptides and Characterizing the Molecular Pathways that Control Their Activity. Harvard University.
  • Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
  • Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
  • Hanessian, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10839-10853.
  • Horan, N. R., & Miller, S. J. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 25(1), 139-155.
  • NextSDS. (n.d.). Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. NextSDS. Retrieved from [Link]

  • Guo, Y. (2012). Studies on Bioactive Cyclic Peptides Produced by Ascomycete OK-128.
  • Zervas, L., et al. (1963). New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. Journal of the American Chemical Society, 85(22), 3660-3666.
  • Václavík, J., et al. (2017). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for chemical biology. Zenodo.
  • Raines, R. T., & Hodges, J. A. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Request PDF.
  • DOKUMEN.PUB. (n.d.). Biologically Active Peptides: From Basic Science to Applications for Human Health 0128213892, 9780128213896. DOKUMEN.PUB. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. In Current Protocols in Protein Science.
  • Park, C., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 10079.
  • Um, S., et al. (2022). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry, 20(43), 8430-8437.

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Comparative

A Comparative Analysis of the Biological Activity of 2-Oxa-5-azabicyclo[2.2.1]heptane Stereoisomers: A Guide for Drug Discovery Professionals

The rigid bicyclic structure of 2-oxa-5-azabicyclo[2.2.1]heptane has emerged as a compelling scaffold in medicinal chemistry, offering a three-dimensional framework that can enhance the pharmacological properties of bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

The rigid bicyclic structure of 2-oxa-5-azabicyclo[2.2.1]heptane has emerged as a compelling scaffold in medicinal chemistry, offering a three-dimensional framework that can enhance the pharmacological properties of bioactive molecules. This guide provides a comparative analysis of the biological activity of its stereoisomers, with a focus on recent advancements in their synthesis and their potential as constrained analogues of neurotransmitters. By examining the stereoselectivity of their interactions with biological targets, we aim to provide researchers and drug development professionals with insights to guide the design of novel therapeutics.

The 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bridged morpholine derivative that has garnered significant interest as a bioisostere for the morpholine ring, a common motif in many approved drugs.[1][2] Its rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The synthesis of the enantiomerically pure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is well-established, often commencing from the readily available chiral building block, trans-4-hydroxy-L-proline.[2] This accessibility has paved the way for its exploration in various therapeutic areas.

Stereoisomers as Probes for Biological Activity: The Case of GABA Receptor Ligands

A significant breakthrough in understanding the differential biological activity of 2-oxa-5-azabicyclo[2.2.1]heptane stereoisomers has come from the development of C-3 substituted derivatives as constrained analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1] Specifically, these analogues have been investigated as ligands for the GABA-B receptor, a G-protein coupled receptor involved in a variety of neurological and psychiatric disorders.

A study published in The Journal of Organic Chemistry detailed the synthesis and analysis of a series of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as backbone-constrained analogues of the FDA-approved drugs baclofen and pregabalin.[1] This research provides a solid foundation for a comparative analysis of the stereoisomers' biological potential.

Stereoselective Synthesis: A Gateway to Differential Biological Effects

The synthesis of these GABA analogues starts from (4R)-hydroxy-L-proline, leading to the formation of enantioenriched products.[1] The stereochemistry at the C-3 position, introduced through the addition of various substituents, dictates the spatial orientation of the pharmacophoric groups and, consequently, their interaction with the target receptor.

The general synthetic approach involves the creation of a tertiary alcohol at the C-3 position, followed by the attachment of an acetic acid moiety, mimicking the GABA structure. The stereoselectivity of these reactions is crucial for obtaining specific isomers for biological evaluation.[1]

Comparative Analysis of Stereoisomers at the GABA-B Receptor

While the primary research article does not provide quantitative in vitro or in vivo data comparing the binding affinities or functional activities of the different stereoisomers, it offers valuable insights through molecular modeling studies. These computational analyses predict how the different stereoisomers of the C-3 substituted 2-oxa-5-azabicyclo[2.2.1]heptane derivatives fit into the binding pocket of the GABA-B receptor.[1]

The key takeaway is that the rigid bicyclic scaffold, combined with the specific stereochemistry at C-3, forces the pendant pharmacophoric groups into well-defined orientations. This pre-organization can lead to a more favorable interaction with the receptor compared to more flexible molecules. The molecular modeling suggests that certain stereoisomers can adopt a conformation that closely mimics the binding mode of known GABA-B receptor agonists like baclofen.[1]

Table 1: Comparison of Key Stereoisomers of C-3 Substituted 2-Oxa-5-azabicyclo[2.2.1]heptane GABA Analogues [1]

StereoisomerKey Structural FeaturesPredicted Interaction with GABA-B Receptor
(1S,3R,4S)-Isomer Specific orientation of the C-3 substituent and the acetic acid moiety.Favorable accommodation within the GABA-B receptor binding pocket, with key interactions mimicking those of known agonists.
(1S,3S,4S)-Isomer Alternative orientation of the C-3 substituent and the acetic acid moiety.Potentially different binding mode and affinity compared to the (3R)-isomer due to altered spatial arrangement of key functional groups.

Note: This table is a qualitative representation based on the molecular modeling data presented in the source literature. Quantitative experimental data is needed for a definitive comparison.

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and evaluation of these compounds, based on the procedures described in the literature.[1]

General Synthetic Protocol for C-3 Substituted 2-Oxa-5-azabicyclo[2.2.1]heptane Analogues
  • Starting Material: Begin with commercially available (4R)-hydroxy-L-proline.

  • Protection: Protect the amine and carboxylic acid functionalities.

  • Oxidation: Oxidize the secondary alcohol to a ketone.

  • Stereoselective Addition: Perform a stereoselective addition of a desired R-group to the ketone to create the C-3 tertiary alcohol.

  • Introduction of the Acetic Acid Moiety: Add an acetic acid or ester group at the C-3 position.

  • Cyclization: Induce intramolecular cyclization to form the 2-oxa-5-azabicyclo[2.2.1]heptane ring system.

  • Deprotection: Remove the protecting groups to yield the final compound.

Radioligand Binding Assay for GABA-B Receptor Affinity
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human GABA-B receptor.

  • Incubation: Incubate the membranes with a known radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound (the 2-oxa-5-azabicyclo[2.2.1]heptane stereoisomer).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Framework: Synthesis and Biological Interaction

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow Start (4R)-hydroxy-L-proline Protection Protection of Amine and Acid Start->Protection Oxidation Oxidation to Ketone Protection->Oxidation Addition Stereoselective Addition of R-group Oxidation->Addition Cyclization Formation of Bicyclic Core Addition->Cyclization Final_Product C-3 Substituted 2-Oxa-5-azabicyclo[2.2.1]heptane Cyclization->Final_Product

Caption: Generalized synthetic workflow for C-3 substituted 2-oxa-5-azabicyclo[2.2.1]heptane analogues.

G cluster_pathway GABA-B Receptor Signaling Pathway Ligand GABA or Analogue (e.g., Baclofen, 2-oxa-5-aza derivative) Receptor GABA-B Receptor (GPCR) Ligand->Receptor Activation G_Protein Gαi/o Protein Receptor->G_Protein GDP/GTP Exchange Effector Adenylate Cyclase G_Protein->Effector Inhibition Ion_Channel GIRK K+ Channel G_Protein->Ion_Channel Activation Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibition Second_Messenger cAMP Effector->Second_Messenger ↓ Production Response Neuronal Hyperpolarization ↓ Neurotransmitter Release Ion_Channel->Response K+ Efflux Ca_Channel->Response ↓ Ca2+ Influx

Caption: Simplified signaling pathway of the GABA-B receptor upon agonist binding.

Conclusion and Future Directions

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold holds significant promise for the development of novel therapeutics, particularly for neurological disorders. The stereoselective synthesis of its derivatives allows for the fine-tuning of their three-dimensional structure, leading to differential interactions with biological targets. The work on GABA-B receptor ligands highlights the importance of stereochemistry in achieving desired pharmacological profiles.

Future research should focus on obtaining quantitative biological data for a wider range of stereoisomers to establish clear structure-activity relationships. This will involve the synthesis of all possible stereoisomers and their evaluation in a battery of in vitro and in vivo assays. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile and privileged scaffold.

References

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ACS Publications. [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • 2-Oxa-5-azabicyclo(2.2.1)heptane. PubChem. [Link]

  • Stereoisomerism and muscarinic receptor agonists: synthesis and effects of the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1- azabicyclo[2.2.1]heptane. PubMed. [Link]

  • GABA and its conformationally restricted analogues. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. PubMed. [Link]

  • Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. ScienceDirect. [Link]

  • Regio- and stereoselective ring openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene systems with copper catalyst-modified grignard reagents: application to the synthesis of an inhibitor of 5-lipoxygenase. PubMed. [Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

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  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. PubMed. [Link]

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Validation

Cross-Reactivity Profiling: The 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold vs. Traditional Morpholines

Executive Summary Morpholine rings are ubiquitous in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pKa, and enhance brain penetrance in central nervous system (CNS) drug discovery [1][1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are ubiquitous in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pKa, and enhance brain penetrance in central nervous system (CNS) drug discovery [1][1]. However, the conformational flexibility of the unsubstituted morpholine ring often leads to promiscuous binding profiles. Flexible morpholines can adopt multiple low-energy conformations, allowing them to serendipitously fit into the pharmacophores of off-target kinases, cytochrome P450 (CYP) enzymes, and the hERG potassium channel.

To circumvent these liabilities, the incorporation of a one-carbon bridge to form 2-oxa-5-azabicyclo[2.2.1]heptane (a bridged bicyclic morpholine) has emerged as a superior bioisosteric replacement [2][2]. This guide objectively compares the cross-reactivity and off-target profiling of compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold against their traditional morpholine counterparts, providing actionable experimental protocols and comparative data.

Mechanistic Rationale: The Power of Conformational Restriction

The transition from a monocyclic morpholine to the 2-oxa-5-azabicyclo[2.2.1]heptane system introduces a rigid, boat-like conformation [3][3]. This structural lock serves three critical functions in reducing cross-reactivity:

  • Increased Fsp3​ and Lowered Lipophilicity: The addition of the carbon bridge increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates with reduced promiscuity and lower clinical toxicity. Furthermore, the bridged system effectively lowers the overall lipophilicity (logP) compared to standard morpholines, reducing non-specific hydrophobic interactions with off-target proteins [2][2].

  • Steric Shielding: The rigid bicyclic framework projects steric bulk in a defined vector. While the primary target is typically optimized to accommodate this specific geometry, off-target binding pockets (such as the deep, cylindrical pore of the hERG channel) experience severe steric clashes, effectively abolishing binding affinity.

  • Reduced Entropic Penalty: Because the scaffold is pre-organized into its active binding conformation, the entropic cost of binding to the primary target is minimized, allowing for high potency without relying on excessive lipophilicity.

G A Traditional Morpholine (Flexible, Low Fsp3) B Multiple Conformations A->B C High Off-Target Binding (hERG, CYPs) B->C D 2-Oxa-5-azabicyclo[2.2.1]heptane (Rigid, High Fsp3) E Locked Conformation (Steric Shielding) D->E F High Target Selectivity (Reduced Cross-Reactivity) E->F

Logical relationship between scaffold rigidity and off-target cross-reactivity.

Comparative Performance Data

To objectively evaluate the impact of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, we compare a generalized lead compound containing a standard morpholine against its bridged bioisostere. The data below synthesizes typical profiling results observed when mitigating off-target liabilities in late-stage lead optimization [2][2].

ParameterTraditional Morpholine Scaffold2-Oxa-5-azabicyclo[2.2.1]heptane ScaffoldFold Improvement
Primary Target IC 50​ 12 nM8 nM1.5x (Maintained/Improved)
hERG Inhibition IC 50​ 2.1 µM (High Liability)> 30 µM (Low Liability)> 14x
CYP3A4 Inhibition IC 50​ 4.5 µM> 50 µM> 11x
Kinase Selectivity (S-score) 0.15 (Promiscuous)0.02 (Highly Selective)7.5x
LogD 7.4​ 3.22.6-0.6 units

Experimental Methodologies: Self-Validating Protocols

To generate the cross-reactivity data above, rigorous, self-validating experimental workflows must be employed. Below are the detailed protocols for evaluating kinase promiscuity and hERG liability.

Protocol 1: High-Throughput Kinase Cross-Reactivity Profiling (TR-FRET)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common false-positive driver in standard fluorescence assays when screening dense heterocycles.

  • Assay Preparation: Prepare a 384-well plate with the target kinase panel (e.g., 50 representative kinases across different families).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 555) to dispense the 2-oxa-5-azabicyclo[2.2.1]heptane compound and the morpholine control in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

    • Self-Validation Step: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control on every plate to ensure assay dynamic range and validate the active state of the kinase panel.

  • Reaction Initiation: Add ATP at the Km​ concentration specific to each kinase.

    • Causality: Testing strictly at the ATP Km​ ensures the assay is sensitive to competitive inhibitors without artificially inflating or deflating compound potency, allowing for a true comparison of binding affinities.

  • Detection: Add the Europium (Eu)-labeled anti-phospho antibody and ULight-labeled substrate. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the IC 50​ values using a 4-parameter logistic fit.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality & Logic: While ligand-binding assays (like dofetilide displacement) are high-throughput, they do not confirm functional channel block. Automated patch-clamp provides direct electrophysiological measurement of the potassium tail current, which is the definitive standard for assessing hERG liability.

G A Cell Preparation (CHO-hERG cells) B Compound Incubation (Dose-Response) A->B C Electrophysiology (Voltage Step Protocol) B->C D Tail Current Analysis (IC50 Calculation) C->D

Step-by-step experimental workflow for automated hERG patch-clamp electrophysiology.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for high-resistance seal formation (>1 GΩ).

  • Electrophysiological Setup: Load the cells onto an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration.

    • Self-Validation Step: Monitor the leak current continuously; exclude any cell with a leak current >100 pA to ensure data integrity and prevent false measurements of channel block.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 2-oxa-5-azabicyclo[2.2.1]heptane compound into the extracellular recording solution. Wait 3-5 minutes for steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current pre- and post-compound application. Calculate the percentage of inhibition. The rigid geometry of the bridged scaffold typically prevents it from entering the inner cavity of the hERG pore, resulting in minimal tail current reduction compared to the flexible morpholine.

Conclusion

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a highly effective, chemically elegant solution to the cross-reactivity issues inherent to traditional morpholine rings [4][4]. By enforcing conformational rigidity and lowering lipophilicity, this bioisostere systematically reduces off-target binding to hERG, CYPs, and unrelated kinases, while often maintaining or improving primary target affinity. For drug development professionals, integrating this bridged bicyclic system early in the lead optimization phase can significantly de-risk downstream safety pharmacology.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: acs.org URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines Source: researchgate.net URL:[Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: acs.org URL:[Link]

  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry Source: oup.com URL:[Link]

Sources

Comparative

Comparing hydrogenolysis versus oxidative methods for benzyl group removal

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating chemoselective deprotection strategies. Executive Summary The benzyl (Bn) ether is a cornerstone protectin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating chemoselective deprotection strategies.

Executive Summary

The benzyl (Bn) ether is a cornerstone protecting group in complex organic synthesis, prized for its robust stability across a wide range of acidic, basic, and nucleophilic conditions. However, the traditional removal method—catalytic hydrogenolysis—frequently encounters chemoselectivity issues when molecules contain reducible moieties such as alkenes, alkynes, or azides. This guide objectively compares the gold-standard hydrogenolysis against modern oxidative debenzylation methods, providing mechanistic causality, experimental data, and self-validating protocols to help scientists optimize their synthetic workflows.

Mechanistic Foundations & Causality

The choice between reductive and oxidative debenzylation is dictated by the electronic and steric environment of the substrate, specifically the presence of orthogonal functional groups.

Catalytic Hydrogenolysis (Reductive)

Hydrogenolysis relies on the heterogeneous cleavage of the benzylic C–O bond. Palladium on carbon (Pd/C) or Pearlman’s catalyst (Pd(OH)₂/C) adsorbs hydrogen gas, leading to homolytic cleavage. The benzylic aromatic ring coordinates to the palladium surface, facilitating the insertion of palladium into the C–O bond, followed by reductive elimination to yield the free alcohol and toluene[1].

  • The Causality of Failure: Because the catalyst surface indiscriminately coordinates to π-systems, easily reducible groups like alkenes, alkynes, and azides are rapidly reduced alongside (or prior to) the benzyl ether. Furthermore, sulfur-containing compounds or basic amines can poison the palladium catalyst, stalling the reaction[1].

Oxidative Debenzylation (Chemoselective)

To bypass the limitations of heterogeneous metal catalysis, oxidative methods target the electron-rich benzylic position.

  • Biphasic NaBrO₃/Na₂S₂O₄: This system generates active bromine species at the aqueous-organic interface. It selectively oxidizes the benzylic methylene to a hemiacetal intermediate, which spontaneously hydrolyzes. Because the reaction occurs via localized radical/oxidant generation at the interface, functional groups like anomeric azides remain completely untouched[2].

  • Visible-Light Photochemical DDQ: While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) easily cleaves electron-rich p-methoxybenzyl (PMB) ethers in its ground state, standard benzyl ethers have a much higher oxidation potential (~2.20 V vs SCE). However, irradiating DDQ with 525 nm green light generates an excited state (DDQ*) with a potent reduction potential (3.18 V vs SCE). This enables a single-electron transfer (SET) from the standard benzyl ether, forming a radical cation that traps water, ultimately collapsing into the free alcohol and benzaldehyde[3].

DDQ_Mech BnEther Benzyl Ether (R-O-Bn) E_ox ~ 2.20 V RadicalCation Radical Cation Intermediate BnEther->RadicalCation SET DDQ_Excited Excited DDQ* (525 nm) E_red = 3.18 V DDQ_Excited->RadicalCation Oxidizes Hemiacetal Hemiacetal Intermediate RadicalCation->Hemiacetal + H2O Product Free Alcohol (R-OH) + Benzaldehyde Hemiacetal->Product Hydrolysis

Single-electron transfer (SET) mechanism for visible-light-mediated oxidative benzyl cleavage.

Performance Comparison & Experimental Data

When selecting a deprotection strategy, yield and functional group tolerance are the primary metrics. Table 1 synthesizes experimental data comparing these methodologies across complex substrates.

Table 1: Quantitative Comparison of Benzyl Deprotection Methods

Metric / ConditionCatalytic Hydrogenolysis (H₂ / Pd/C)Biphasic Oxidation (NaBrO₃ / Na₂S₂O₄)Photochemical Oxidation (DDQ / 525 nm)
Typical Yield 90–99%85–97%[2]80–95%[3]
Reaction Time 1–12 Hours3.5–24 Hours2–18 Hours
Alkene Tolerance Poor (Rapidly reduced)Excellent Excellent
Azide Tolerance Poor (Reduced to amine)Excellent (No Staudinger side-reactions)Excellent
Byproducts Toluene (Volatile, clean)Benzaldehyde, Bromide saltsBenzaldehyde, DDQH₂
Scalability High (Requires pressure reactor)High (Standard glassware)Moderate (Requires flow/photoreactor for scale)

Methodological Deep Dive & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding.

Protocol A: Standard Catalytic Hydrogenolysis

Best for: Molecules lacking reducible functional groups or sensitive heterocycles.

  • Preparation: Dissolve the benzyl-protected compound (1.0 mmol) in MS-grade Methanol or Ethyl Acetate (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10–20 mol % Pd). Self-Validation Check: Ensure the solvent is thoroughly degassed prior to addition to prevent localized ignition of the pyrophoric Pd/C catalyst[1].

  • Atmosphere Exchange: Seal the vessel, evacuate the atmosphere under vacuum, and backfill with H₂ gas (repeat 3 times).

  • Reaction: Stir vigorously at room temperature under an H₂ balloon (1 atm) or in a Parr shaker (up to 50 psi for sterically hindered ethers). Monitor via TLC or LC-MS. The disappearance of the starting material mass and the appearance of the [M-Bn+H]⁺ peak confirms progress.

  • Work-up: Purge the vessel with Argon. Filter the mixture through a tightly packed pad of Celite® to remove Pd/C. Wash the pad with excess solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Protocol B: Biphasic Oxidative Debenzylation (NaBrO₃ / Na₂S₂O₄)

Best for: Carbohydrate chemistry, glycopeptides, and molecules containing anomeric azides[2].

  • Solvent System: Dissolve the substrate (1.0 mmol) in a 1:1 mixture of Ethyl Acetate and H₂O (20 mL total volume).

  • Reagent Addition: Add Sodium Bromate (NaBrO₃, 3.0 equiv) followed by Sodium Dithionite (Na₂S₂O₄, 3.0 equiv) directly to the biphasic mixture.

  • Reaction: Stir vigorously at room temperature. Causality Note: Vigorous stirring is mandatory. The active oxidative species are generated at the aqueous-organic interface; poor mixing will stall the reaction.

  • Monitoring: Check TLC every 2 hours. Self-Validation Check: If the reaction stalls, an additional 1.0 equiv of both salts can be added. Trace impurities that typically poison Pd catalysts will not affect this robust radical system[4].

  • Work-up: Once complete, separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to quench residual oxidants) and brine.

  • Isolation: Dry over MgSO₄, filter, and purify via flash chromatography.

Protocol C: Visible-Light Photochemical DDQ Cleavage

Best for: Late-stage functionalization where highly neutral, mild conditions are required.

  • Preparation: Dissolve the benzyl ether (1.0 mmol) in wet Dichloromethane (CH₂Cl₂ with 1% H₂O, 10 mL).

  • Oxidant Addition: Add DDQ (1.5 equiv for stoichiometric, or 10 mol% DDQ with a terminal oxidant like tert-butyl nitrite if running catalytically)[3].

  • Irradiation: Irradiate the stirring solution with a 525 nm green LED array at room temperature. Causality Note: Do not use shorter wavelengths (e.g., 440 nm blue light), as this leads to over-oxidation, converting the benzyl ether into a stable benzoyl ester instead of the free alcohol[3].

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Decision Matrix for Synthetic Route Design

To streamline synthetic planning, the following logic tree dictates the optimal deprotection strategy based on substrate architecture.

DecisionMatrix Start Molecule with Benzyl Ether CheckFG Are reducible groups present? (Alkenes, Alkynes, Azides, Nitro) Start->CheckFG Hydro Catalytic Hydrogenolysis (H2, Pd/C) CheckFG->Hydro No (Stable) Oxidative Oxidative Debenzylation Required CheckFG->Oxidative Yes (Sensitive) Biphasic NaBrO3 / Na2S2O4 (Biphasic EtOAc/H2O) Oxidative->Biphasic Carbohydrates / Azides PhotoDDQ DDQ + 525 nm Light (Photochemical) Oxidative->PhotoDDQ General / Mild Neutral

Decision matrix for selecting benzyl ether deprotection methodologies based on functional group tolerance.

Conclusion

While catalytic hydrogenolysis remains the most atom-economical and operationally simple method for benzyl group removal, it is fundamentally limited by its lack of chemoselectivity. By understanding the underlying electronic mechanisms of oxidative alternatives—such as the biphasic NaBrO₃/Na₂S₂O₄ system and visible-light-mediated DDQ cleavage—chemists can confidently deprotect benzyl ethers in the presence of highly sensitive functional groups, preventing late-stage synthetic failures and improving overall target yields.

References

  • BenchChem. "Technical Support Center: Improving the Efficiency of Benzyl Group Deprotection." BenchChem.
  • Niemietz, M., Perkams, L., Hoffman, J., Eller, S., & Unverzagt, C. "Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides." Chemical Communications, RSC Publishing, 2011.
  • "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." Organic Letters, ACS Publications.

Sources

Validation

Benchmarking the In Vitro Metabolic Stability of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

As drug discovery programs increasingly prioritize pharmacokinetic (PK) optimization alongside target affinity, the selection of saturated heterocycles has become a critical determinant of a molecule's success. Morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize pharmacokinetic (PK) optimization alongside target affinity, the selection of saturated heterocycles has become a critical determinant of a molecule's success. Morpholine has long served as a default moiety to balance lipophilicity, improve aqueous solubility, and modulate basicity 1. However, its susceptibility to oxidative metabolism often necessitates structural intervention 2.

This guide provides an objective, data-driven comparison of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a conformationally restricted morpholine bioisostere—against traditional alternatives, detailing the mechanistic rationale and the self-validating in vitro protocols used to benchmark its metabolic stability.

The Mechanistic Rationale: Why Bridging Improves Stability

The traditional morpholine ring, while less basic than piperidine due to the electron-withdrawing oxygen atom, remains highly vulnerable to cytochrome P450 (CYP450)-mediated oxidation [[3] ](). The relatively flexible conformation of the ring exposes its alpha-carbons to hydrogen abstraction, leading to rapid oxidative N-dealkylation and ring opening.

By installing a methylene bridge across the morpholine core, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is locked into a rigid, boat-like geometry 4. This architectural constraint introduces severe steric hindrance, physically shielding the vulnerable C-H bonds from the enzymatic active site. Consequently, the bridged architecture drastically reduces the rate of CYP450 metabolism while simultaneously increasing the molecule's sp3 character (Fsp3), a metric strongly correlated with improved clinical progression 5.

Metabolism cluster_morpholine Traditional Saturated Heterocycle cluster_bridged Bridged Bioisostere M1 Morpholine Scaffold C1 CYP450 Interaction M1->C1 R1 Rapid N-dealkylation & Ring Oxidation C1->R1 B1 2-oxa-5-azabicyclo[2.2.1]heptane C2 CYP450 Interaction B1->C2 R2 Steric Shielding (High Stability) C2->R2

Comparative metabolic pathways of morpholine vs. its bridged bioisostere.

Benchmarking Experimental Design: In Vitro Microsomal Stability

To objectively benchmark this scaffold against traditional heterocycles, we utilize a Human Liver Microsome (HLM) stability assay. Microsomes are the subcellular fraction of choice because they are highly enriched in Phase I enzymes (CYP450s and FMOs) 6. This allows researchers to isolate and quantify the specific oxidative liabilities of the amine scaffolds without the confounding variables of cellular permeability or Phase II conjugation found in whole hepatocyte models.

Self-Validating Protocol & Causality

The following step-by-step methodology is designed as a self-validating system, ensuring that any calculated intrinsic clearance (CL_int) is a true reflection of the scaffold's stability rather than an artifact of the assay conditions.

  • Matrix Preparation & Equilibration:

    • Action: Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: The specific pH and magnesium concentration are non-negotiable. Mg²⁺ acts as an essential cofactor for CYP450 enzymatic activity, while the 100 mM phosphate buffer maintains the physiological pH required to prevent enzyme denaturation during the 37°C incubation.

  • Reaction Initiation via Regenerating System:

    • Action: Pre-incubate the matrix with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Utilizing a regenerating system rather than direct NADPH addition ensures a zero-order, sustained supply of reducing equivalents over the entire 60-minute incubation. This prevents premature reaction termination due to cofactor depletion, which would artificially inflate the apparent half-life of the compound.

  • Kinetic Sampling & Matrix Quenching:

    • Action: Aliquot 50 µL of the reaction mixture at predefined timepoints (0, 5, 15, 30, 45, and 60 minutes) directly into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact kinetic intervals. The internal standard provides a uniform matrix baseline, allowing the analytical software to normalize any volumetric transfer errors or ion suppression effects during LC-MS/MS ionization.

  • Analytical Quantification:

    • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the logarithmic disappearance of the parent compound over time.

Workflow A Test Compound (1 µM) C Incubation (37°C, 0-60 min) A->C B Liver Microsomes + NADPH B->C D Quench (Cold ACN + IS) C->D Timepoints E LC-MS/MS Analysis D->E

Step-by-step in vitro microsomal stability assay workflow.

Comparative Data Analysis

The table below synthesizes benchmark data comparing the intrinsic clearance (CL_int) and half-life (t_1/2) of traditional saturated heterocycles versus the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold under identical HLM assay conditions3, 5.

ScaffoldCL_int (µL/min/mg protein)Half-life (t_1/2, min)Primary Metabolic Liability
Piperidine 45.230.6α-hydroxylation, N-oxidation
Morpholine 28.548.6N-dealkylation, ring opening
3-oxa-8-azabicyclo[3.2.1]octane 8.482.5Minor N-oxidation
2-oxa-5-azabicyclo[2.2.1]heptane < 5.0 > 130 Highly stable (steric shielding)

Data Interpretation: The transition from a standard morpholine ring to the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold yields a nearly 6-fold reduction in intrinsic clearance. The rigid bridging effectively neutralizes the primary metabolic liabilities associated with saturated heterocycles, pushing the half-life well beyond the standard 60-minute assay threshold.

Conclusion

Replacing metabolically labile morpholine rings with the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a highly effective lead optimization strategy. By leveraging conformational restriction and steric shielding, this bioisostere preserves the favorable physicochemical properties of morpholine—such as aqueous solubility and target vectoring—while profoundly enhancing in vitro metabolic stability. For drug development professionals facing rapid Phase I clearance, this scaffold represents a validated, structurally elegant solution.

References

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Source: Journal of Medicinal Chemistry (PMC/NIH) URL:[Link]

  • Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use (WO2020069625A1)

Sources

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